An In-Depth Technical Guide to the Synthesis of 2-Oxopropanedinitrile This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic strategies fo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of 2-Oxopropanedinitrile
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic strategies for 2-oxopropanedinitrile (also known as carbonyl cyanide or mesoxalonitrile).[1] We will delve into the core chemical principles, experimental considerations, and safety protocols necessary for its preparation, with a focus on scientifically robust and validated methodologies.
2-Oxopropanedinitrile (C₃N₂O) is a highly reactive α-ketonitrile, structurally related to malononitrile.[1] Its unique structure, featuring a central carbonyl group flanked by two electron-withdrawing nitrile groups, makes it a potent electrophile and a valuable, albeit challenging, intermediate in organic synthesis. The inherent reactivity that makes this molecule synthetically attractive also contributes to its instability, necessitating careful consideration of synthetic routes and handling procedures. This guide will focus on a primary strategy for its synthesis via a stable acetal precursor, a common approach for managing highly reactive carbonyl compounds.
Core Synthetic Strategy: The Protected Acetal Approach
Due to the high electrophilicity and potential instability of 2-oxopropanedinitrile, direct synthesis and isolation can be problematic. A more reliable and field-proven approach involves the synthesis of a stable derivative, such as dicyanoketene ethylene acetal. This protected form can be isolated, stored, and subsequently used, with the potential for hydrolysis to release the parent ketone in situ when required for a subsequent reaction.
The most well-documented synthesis for this precursor begins with tetracyanoethylene (TCNE), reacting it with ethylene glycol in the presence of a catalyst.[2]
Mechanism and Rationale
The synthesis of dicyanoketene ethylene acetal from tetracyanoethylene is a nucleophilic addition-elimination reaction. Ethylene glycol acts as the nucleophile, attacking the electron-deficient olefinic carbons of TCNE. The reaction is facilitated by urea, which likely acts as a mild base or bifunctional catalyst to promote the addition and subsequent elimination of hydrogen cyanide. The formation of the five-membered dioxolane ring results in a thermodynamically stable acetal product.
CAUTION: This reaction evolves hydrogen cyanide, an extremely toxic and volatile gas.[2] This entire procedure must be conducted in a high-performance chemical fume hood with appropriate safety measures in place. Skin contact with tetracyanoethylene should also be avoided.[2]
Experimental Protocol: Synthesis of Dicyanoketene Ethylene Acetal
This protocol is adapted from a verified procedure published in Organic Syntheses.[2]
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
Notes
Tetracyanoethylene
128.09
25.6 g
0.20
Recrystallized, finely divided
Ethylene Glycol
62.07
50 mL + 50 mL
-
Distilled to ensure low moisture content
Urea
60.06
4.0 g
0.067
-
Step-by-Step Procedure:
Preparation: In a 125-mL Erlenmeyer flask, dissolve 4.0 g (0.067 mole) of urea in 50 mL of distilled ethylene glycol.
Addition of TCNE: Add 25.6 g (0.20 mole) of finely divided, recrystallized tetracyanoethylene to the solution.
Heating: Heat the mixture on a steam bath, maintaining a temperature of 70–75°C. Stir frequently with a thermometer until the tetracyanoethylene has completely dissolved (approximately 15 minutes). The solution will become brownish-yellow.
Crystallization: Cool the resulting solution in an ice-water bath. The dicyanoketene ethylene acetal will precipitate out of the solution.
Isolation: Collect the precipitated solid on a Büchner funnel.
Washing: Wash the product first with two 25-mL portions of cold ethylene glycol to remove unreacted starting materials and urea. Follow this with a thorough washing with cold water to remove all residual ethylene glycol.
Drying: The product, in the form of large, slightly pink needles, can be dried in air or in a vacuum desiccator.
Yield: The expected yield is 21–23 g (77–85%) with a melting point of 115–116.5°C.[2]
Caption: Experimental workflow for the synthesis of dicyanoketene ethylene acetal.
Alternative Synthetic Considerations
While the acetal approach is well-documented, other strategies common in nitrile chemistry could be explored for the synthesis of 2-oxopropanedinitrile or its derivatives. These are presented as logical avenues for further research.
Dehydration of Mesoxalamide: The dehydration of amides using potent dehydrating agents like phosphorus(V) oxide (P₄O₁₀) is a classic method for nitrile synthesis.[3] A hypothetical route could involve the synthesis of mesoxalamide from mesoxalic acid, followed by dehydration to yield 2-oxopropanedinitrile.
Oxidation of Dihydroxypropanedinitrile: The formation of hydroxynitriles (cyanohydrins) by the addition of cyanide to a carbonyl group is a well-established reaction.[3][4] One could envision a precursor like dihydroxypropanedinitrile (the cyanohydrin of glyoxal), which could then be oxidized to the target diketone. The choice of oxidant would be critical to avoid over-oxidation or degradation.
Troubleshooting and Process Optimization
Low yields or impure products in this synthesis are typically linked to specific experimental parameters.
An In-depth Technical Guide to Mesoxalonitrile: Structure, Properties, and Synthetic Utility Abstract Mesoxalonitrile (C₃N₂O), also known as carbonyl dicyanide or 2-oxopropanedinitrile, is a highly reactive α-keto-dinitr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Mesoxalonitrile: Structure, Properties, and Synthetic Utility
Abstract
Mesoxalonitrile (C₃N₂O), also known as carbonyl dicyanide or 2-oxopropanedinitrile, is a highly reactive α-keto-dinitrile that serves as a potent building block in synthetic organic chemistry.[1] Its unique electronic structure, characterized by a central electrophilic carbonyl group flanked by two powerful electron-withdrawing nitrile moieties, imparts exceptional reactivity and versatility. This guide provides a comprehensive technical overview of mesoxalonitrile, detailing its molecular structure, physicochemical and spectroscopic properties, synthesis, and core reactivity patterns. Furthermore, we explore its applications as a precursor for complex heterocyclic scaffolds relevant to drug discovery and materials science, and conclude with essential safety and handling protocols for laboratory use.
Molecular Structure and Physicochemical Properties
Mesoxalonitrile is a small organic molecule with a compact and highly functionalized structure. The systematic IUPAC name for this compound is carbonyl dicyanide.[1] It is classified as an alpha-ketonitrile and is functionally related to malononitrile.[1][2]
Chemical Formula and Molecular Weight
The fundamental properties of mesoxalonitrile are summarized in the table below.
The structure of mesoxalonitrile consists of a central carbonyl (C=O) group bonded to two cyano (-C≡N) groups. This arrangement results in a planar molecule with significant electronic delocalization. The strong inductive and mesomeric electron-withdrawing effects of the nitrile groups render the central carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Figure 1: 2D molecular structure of mesoxalonitrile (carbonyl dicyanide).
Spectroscopic Characterization
The structural elucidation of mesoxalonitrile and its derivatives relies on standard spectroscopic techniques. While specific spectral data for the pure compound is not widely published due to its reactivity, its characteristic functional groups provide predictable spectroscopic signatures.
Infrared (IR) Spectroscopy
IR spectroscopy is a primary tool for identifying the key functional groups in mesoxalonitrile.
C≡N Stretch: A sharp, strong absorption is expected in the range of 2200-2260 cm⁻¹ for the nitrile groups.
C=O Stretch: A strong, sharp absorption is anticipated around 1700-1750 cm⁻¹ for the ketone carbonyl group. The electron-withdrawing nature of the adjacent nitrile groups would likely shift this peak to a higher wavenumber.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is particularly informative for characterizing the carbon skeleton.[3]
Carbonyl Carbon (C=O): A signal in the downfield region, typically >180 ppm, is expected for the highly deshielded ketonic carbon.
Nitrile Carbons (-C≡N): Signals for the nitrile carbons are expected in the 110-120 ppm range.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns.[4]
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight (80.04).
Fragmentation: Common fragmentation pathways would involve the loss of CO (m/z 28) or CN radicals (m/z 26).
Protocol 1: General Method for Spectroscopic Analysis
Sample Preparation: Dissolve a small quantity (~5-10 mg) of the analyte in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) for NMR analysis or prepare a KBr pellet/thin film for IR analysis.
Data Acquisition:
NMR: Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 MHz). Include advanced experiments like DEPT if necessary to distinguish carbon types.
IR: Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
MS: Obtain the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
Data Interpretation:
Analyze the IR spectrum for characteristic absorption bands corresponding to functional groups.[5]
Correlate the chemical shifts, integration, and coupling patterns in the NMR spectra to the molecular structure.
Identify the molecular ion peak in the mass spectrum to confirm the molecular weight and analyze fragmentation patterns to support the proposed structure.[4]
Reactivity and Synthetic Applications
Mesoxalonitrile's reactivity is dominated by its highly electrophilic nature. It is a valuable intermediate in reactions where malononitrile is also used, such as Knoevenagel condensations and Michael additions, and serves as a precursor to a wide array of heterocyclic compounds.[6][7]
Nucleophilic Addition at the Carbonyl Carbon
The carbonyl carbon is the primary site for nucleophilic attack. Reactions with hydrazines, for instance, readily form stable hydrazone derivatives. A notable example is the formation of Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), a well-known mitochondrial uncoupling agent, from the condensation of mesoxalonitrile and 4-(trifluoromethoxy)phenylhydrazine.
Role in Multicomponent Reactions (MCRs)
Like its parent compound malononitrile, mesoxalonitrile is an excellent substrate for MCRs, which are highly efficient processes for building molecular complexity in a single step.[6] It can react with aldehydes and a source of active methylene compounds or amines to generate diverse heterocyclic systems such as pyridines and pyrans.[8][9] The nitrile functionalities in the resulting products are valuable handles for further synthetic transformations, including hydrolysis to carboxylic acids or reduction to amines.[10]
Cycloaddition Reactions
The activated nitrile groups can participate in cycloaddition reactions, serving as building blocks for nitrogen-containing heterocycles like tetrazoles, which are important pharmacophores in drug discovery.[11]
Mesoxalonitrile and related nitriles are hazardous materials that must be handled with extreme caution. They are classified as highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[12] Combustion may produce highly toxic gases, including hydrogen cyanide (HCN), carbon oxides, and nitrogen oxides.[13]
Protocol 2: Safe Handling and Emergency Procedures
Engineering Controls: All manipulations must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors or dust.[14]
Personal Protective Equipment (PPE):
Wear impervious gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a face shield at all times.[13][15]
Avoid all contact with skin, eyes, and clothing.[14]
Keep the container tightly sealed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[13]
Use spark-proof tools and ground all equipment when handling larger quantities.[16]
Emergency Procedures:
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention.[12]
Skin Contact: Immediately remove all contaminated clothing and wash the affected area thoroughly with soap and copious amounts of water for at least 15 minutes. Seek immediate medical attention.[13]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[14]
Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations for hazardous chemical waste.[14]
Conclusion
Mesoxalonitrile is a small molecule of significant synthetic potential. Its high degree of functionalization and inherent reactivity make it an invaluable C3 synthon for constructing complex molecular architectures, particularly nitrogen- and oxygen-containing heterocycles of interest to medicinal chemists and materials scientists. While its utility is clear, its high toxicity necessitates strict adherence to rigorous safety protocols. A thorough understanding of its structure, properties, and reactivity allows researchers to harness its synthetic power effectively and safely.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 517957, 2-Oxopropanedinitrile. Available at: [Link]
LookChem (2023). CAS No.1115-12-4,mesoxalonitrile Suppliers. Available at: [Link]
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Reich, H. J. (2020). NMR Spectroscopy - Organic Chemistry Data. University of Wisconsin-Madison. Available at: [Link]
Al-Mousawi, S. M., et al. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. RSC Advances. Available at: [Link]
ResearchGate (2025). Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines. Available at: [Link]
ACG Publications (2025). Synthesis of biologically active heterocyclic compounds from β-diketones. Available at: [Link]
Organic Chemistry Portal. Malononitrile as Acylanion Equivalent. Available at: [Link]
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MDPI (2023). Advances in the Application of Acetonitrile in Organic Synthesis since 2018. Molecules. Available at: [Link]
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Organic Chemistry Portal. Nitrile synthesis by C-C coupling (Cyanomethylation). Available at: [Link]
Oxomalononitrile (Carbonyl Cyanide): A Technical Whitepaper on its Discovery, Synthesis, and Biological Derivatives
As a Senior Application Scientist, I approach the synthesis and handling of oxomalononitrile (also known as carbonyl cyanide or mesoxalonitrile) not merely as a historical curiosity, but as a masterclass in chemical reac...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the synthesis and handling of oxomalononitrile (also known as carbonyl cyanide or mesoxalonitrile) not merely as a historical curiosity, but as a masterclass in chemical reactivity and rational protocol design. This whitepaper synthesizes the historical discovery, chemical properties, and validated synthetic protocols of oxomalononitrile, alongside its profound impact on biological research through its protonophore derivatives.
Historical Context: From Discovery to Elucidation
The journey of oxomalononitrile is marked by brilliant chemical intuition and historical tragedy. The compound was first discovered in 1937 by the Polish organic chemist R. Malachowski and his colleagues L. Jurkiewicz and J. Wojtowicz[1]. They achieved the first synthesis via the thermal pyrolysis of the diacetyl derivative of diisonitrosoacetone (DINA). However, Malachowski tragically died in the Warsaw Uprising in 1944 before he could fully document the compound's extensive reactivity profile[2].
Following World War II, the Polish chemist 2 took up Malachowski's mantle. Achmatowicz and his research team dedicated 15 publications to elucidating the properties of oxomalononitrile[2]. They discovered that the compound acts as a potent dienophile and enophile, reacting with allylic alkenes via an ene reaction (eliminating hydrogen cyanide) and forming substituted oxetanes with fully substituted alkenes[2].
Chemical Properties and Reactivity Profile
Oxomalononitrile is characterized by a highly electrophilic carbonyl carbon, flanked by two strongly electron-withdrawing cyano groups. This unique electronic environment makes it highly reactive.
Quantitative Physicochemical Data
Table 1: Summarized physicochemical properties of oxomalononitrile.
Explosive Hydrolysis: Oxomalononitrile reacts with explosive violence upon contact with water, rapidly hydrolyzing to generate lethal hydrogen cyanide (HCN) gas and carbon dioxide[5]. All handling and synthesis must be conducted under strictly anhydrous conditions.
Evolution of Synthetic Methodologies
The original 1937 synthesis by Malachowski relied on the pyrolysis of diisonitrosoacetone derivatives. This legacy method was plagued by low yields, lack of reproducibility, and a severe risk of explosion[1].
In 1965, researchers at DuPont (Linn, Webster, and Benson) revolutionized the synthesis by utilizing the nucleophilic cleavage of tetracyanoethylene oxide (TCNEO)[1]. By reacting TCNEO with a dialkyl sulfide (such as n-butyl sulfide), the epoxide is safely cleaved to yield oxomalononitrile in high purity.
Caption: Evolution of oxomalononitrile synthesis from dangerous pyrolysis to modern epoxide cleavage.
Validated Experimental Protocol: Modern Synthesis
The following step-by-step methodology is adapted from the authoritative 1 procedure[6]. As a self-validating system, the protocol incorporates chemical scavenging and vacuum distillation to ensure absolute purity.
Causality in Experimental Design
Solvent Selection (Diethyl Phthalate): Diethyl phthalate is chosen because its exceptionally high boiling point (295 °C) prevents it from co-distilling with the highly volatile oxomalononitrile under reduced pressure (5–20 mm Hg)[6].
Chemical Scavenging: A small amount of fresh TCNEO is added during the final redistillation. This acts as a chemical scavenger to react with and sequester any trace n-butyl sulfide that may have co-distilled, ensuring the final product is analytically pure[5].
System Validation: The integrity of the anhydrous environment is validated post-synthesis via Gas Chromatography (GC). Pure oxomalononitrile will show a single peak; the presence of HCN or CO2 peaks indicates moisture intrusion during the workflow[5].
Step-by-Step Workflow
Apparatus Preparation: Assemble a 500-mL three-necked flask equipped with a magnetic stirrer, pressure-equalizing dropping funnel, thermometer, and a 25-cm Vigreux column attached to a dry ice-acetone trap. Purge the system with dry nitrogen.
Charging the Reactor: Charge the flask with 100 mL of anhydrous diethyl phthalate and 43 g (0.30 mol) of tetracyanoethylene oxide (TCNEO)[5].
Nucleophilic Attack: Place 44 g (0.30 mol) of distilled n-butyl sulfide in the dropping funnel. Reduce system pressure to 5–20 mm Hg and warm the flask in a 50 °C water bath. Add the sulfide dropwise over 25 minutes[5].
Primary Distillation: The reaction is initially exothermic. Maintain internal temperature at 50 ± 2 °C, raising it to 80 °C at the end. The oxomalononitrile product distills and collects as a solid in the dry ice trap[6].
Purification & Scavenging: Release the vacuum with nitrogen. Allow the trap to warm to room temperature, add 2 g of TCNEO (to scavenge residual sulfide), and redistill the product at 50 °C under reduced pressure into a fresh dry ice trap[5].
Caption: Step-by-step synthesis workflow for oxomalononitrile via TCNEO cleavage.
Biological Significance: The Protonophore Derivatives
While oxomalononitrile is a powerful synthetic intermediate, its structural motif is famous in biochemistry through its phenylhydrazone derivatives: CCCP (carbonyl cyanide m-chlorophenylhydrazone) and FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone).
These compounds are classical mitochondrial uncouplers (protonophores)[7]. They function by facilitating the transport of protons across the inner mitochondrial membrane, effectively collapsing the proton motive force required for ATP synthesis[8]. By uncoupling the electron transport chain from oxidative phosphorylation, they allow oxygen consumption to continue at a maximal rate while dissipating the energy as heat instead of generating ATP[8].
Caption: Mechanism of mitochondrial uncoupling by oxomalononitrile derivatives (FCCP/CCCP).
Conclusion
The history of oxomalononitrile is a testament to the evolution of chemical synthesis—from the hazardous, low-yield pyrolytic methods of the 1930s to the elegant, high-yield epoxide cleavage techniques developed in the 1960s. Today, understanding the causality behind its synthesis and the mechanisms of its biological derivatives (CCCP/FCCP) remains essential for researchers engaged in advanced organic synthesis and metabolic drug development.
Title: Working with Hazardous Chemicals - Organic Syntheses: CARBONYL CYANIDE
Source: orgsyn.org
URL:5
Title: The mitochondria-targeted derivative of the classical uncoupler of oxidative phosphorylation carbonyl cyanide m-chlorophenylhydrazone is an effective mitochondrial recoupler
Source: nih.gov
URL:7
Title: FCCP Definition - Biological Chemistry I Key Term
Source: fiveable.me
URL:8
An In-depth Technical Guide to the Theoretical Investigation of Mesoxalonitrile Stability This guide provides a comprehensive framework for the theoretical and computational investigation of mesoxalonitrile (C₃N₂O), also...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Theoretical Investigation of Mesoxalonitrile Stability
This guide provides a comprehensive framework for the theoretical and computational investigation of mesoxalonitrile (C₃N₂O), also known as carbonyl cyanide. As a molecule possessing a highly electrophilic carbonyl carbon flanked by two nitrile groups, its stability is of significant interest for applications in organic synthesis and materials science. This document moves beyond a simple recitation of facts to provide a methodological workflow, explaining the causal reasoning behind procedural choices, grounded in established computational chemistry principles.
Introduction: The Case for Mesoxalonitrile
Mesoxalonitrile, with the structure O=C(C≡N)₂, is an intriguing α-ketonitrile.[1] Its structure suggests a high degree of reactivity, yet a quantitative understanding of its thermodynamic and kinetic stability is essential for predicting its behavior as a reactant, its potential as a building block for novel polymers, or its lifetime as a transient intermediate. Theoretical studies provide a powerful, non-empirical route to probe these characteristics at a molecular level, offering insights that are often difficult or hazardous to obtain experimentally.[2][3]
The Theoretical Arsenal: Selecting the Right Tools
The foundation of any computational study is the choice of an appropriate theoretical method. This choice is a balance between desired accuracy and available computational resources.[2]
Quantum Mechanical Foundations
Our approach is rooted in solving the electronic Schrödinger equation within the Born-Oppenheimer approximation, which allows us to treat the electronic structure for a fixed nuclear geometry.[4] The resulting potential energy surface (PES) is the landscape we explore to find stable structures (minima) and pathways for reaction (saddle points).[5]
Density Functional Theory (DFT): The Workhorse
For a molecule of this size, Density Functional Theory (DFT) offers the best compromise between accuracy and computational cost.[6] DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state electron density, ρ(r), determines the total electronic energy.[7][8]
Causality in Functional Selection : The choice of the exchange-correlation (XC) functional is critical.
Generalized Gradient Approximation (GGA) functionals (e.g., PBE, BLYP) are a good starting point.
Hybrid Functionals , such as the widely-used B3LYP or PBE0 , incorporate a fraction of exact Hartree-Fock exchange, often yielding more accurate barrier heights for chemical reactions.[6] For studying decomposition pathways, starting with a hybrid functional like B3LYP is a prudent choice.
Basis Set Selection : The basis set is the set of mathematical functions used to build the molecular orbitals. The Pople-style basis sets (e.g., 6-311+G(d,p)) or the correlation-consistent basis sets (e.g., aug-cc-pVTZ) are recommended. The inclusion of diffuse functions ("+" or "aug-") is crucial for accurately describing the lone pairs on oxygen and nitrogen, while polarization functions ("(d,p)") are necessary for describing the π-systems of the nitrile and carbonyl groups.
High-Accuracy Ab Initio Methods: The Gold Standard
While computationally expensive, high-level ab initio (wavefunction-based) methods are invaluable for benchmarking and validating DFT results.[9]
Møller-Plesset Perturbation Theory (MP2) : The simplest method to include electron correlation beyond the Hartree-Fock approximation.
Coupled-Cluster Theory (e.g., CCSD(T)) : Often considered the "gold standard" in quantum chemistry for its high accuracy, especially for single-point energy calculations on DFT-optimized geometries.
Experimental Protocol: A Step-by-Step Computational Workflow
This section details the complete, self-validating protocol for assessing the stability of mesoxalonitrile.
Diagram of the Computational Workflow
The logical flow of the investigation is critical. The following diagram illustrates the interconnected steps required for a thorough analysis.
Caption: A comprehensive workflow for the theoretical analysis of molecular stability.
Protocol 1: Ground State Geometry and Thermodynamics
Construct Initial Geometry : Build an initial 3D structure of mesoxalonitrile. The IUPAC name is carbonyl dicyanide.[1]
Geometry Optimization : Perform a full geometry optimization using a chosen level of theory (e.g., B3LYP/6-311+G(d,p)). This procedure minimizes the energy of the molecule with respect to all atomic coordinates, locating a stationary point on the potential energy surface.
Vibrational Frequency Calculation : At the optimized geometry, compute the vibrational frequencies.
Trustworthiness Check : A true energy minimum must have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a saddle point (like a transition state), and the geometry must be perturbed and re-optimized.[10]
Thermodynamic Property Calculation : Using the vibrational frequencies and standard statistical mechanics formalisms, calculate key thermodynamic properties such as Enthalpy (H), Gibbs Free Energy (G), and Entropy (S).[11][12][13] These values are crucial for determining the molecule's thermodynamic stability relative to potential decomposition products.
Protocol 2: Electronic Structure and Kinetic Stability
Molecular Orbital (MO) Analysis : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a key indicator of kinetic stability. A large HOMO-LUMO gap generally implies high chemical stability and low reactivity.[14]
Population Analysis : Calculate atomic charges (e.g., using Natural Bond Orbital (NBO) or Mulliken population analysis). This reveals the charge distribution and identifies potential sites for nucleophilic or electrophilic attack.
Protocol 3: Unraveling Decomposition Pathways
The kinetic stability of a molecule is determined by the energy barriers to its decomposition.
Hypothesize Plausible Pathways : Based on chemical intuition, propose likely unimolecular decomposition reactions. For mesoxalonitrile, two primary pathways are conceivable:
Path A (Decarbonylation) : C(CN)₂O → CO + :C(CN)₂ (dicyanocarbene)
Path B (Radical Cleavage) : C(CN)₂O → O=C-CN + •CN
Transition State (TS) Search : For each proposed pathway, locate the transition state structure. This is a first-order saddle point on the PES and represents the maximum energy point along the minimum energy reaction path.
TS Validation : Perform a frequency calculation on the TS geometry.
Trustworthiness Check : A valid transition state must have exactly one imaginary frequency.[15] The vibrational mode corresponding to this imaginary frequency should visually represent the atomic motion that transforms the reactant into the product.
Intrinsic Reaction Coordinate (IRC) Calculation : To confirm that the located TS connects the reactant (mesoxalonitrile) and the intended products, perform an IRC calculation.[16] This traces the minimum energy path downhill from the TS in both forward and reverse directions.
Activation Energy (Ea) Calculation : The activation energy is the difference in energy (including zero-point vibrational energy correction) between the transition state and the reactant. This value is the primary determinant of the reaction rate.
Data Presentation and Interpretation
All computed data should be summarized in clear, structured tables for comparative analysis.
Molecular Structure and Properties
Caption: Ball-and-stick representation of Mesoxalonitrile (C₃N₂O).
Table 1: Calculated Molecular Properties of Mesoxalonitrile
Property
B3LYP/6-311+G(d,p)
CCSD(T)/aug-cc-pVTZ (for validation)
C=O Bond Length (Å)
Value
Value
C-C Bond Length (Å)
Value
Value
C≡N Bond Length (Å)
Value
Value
Dipole Moment (Debye)
Value
Value
HOMO Energy (eV)
Value
Value
LUMO Energy (eV)
Value
Value
| HOMO-LUMO Gap (eV) | Value | Value |
Note: Values are placeholders to be filled by actual calculation results.
Thermodynamic Data
Table 2: Standard Thermodynamic Properties at 298.15 K and 1 atm
Property
Value (units)
Enthalpy of Formation (ΔHf°)
Value (kJ/mol)
Gibbs Free Energy of Formation (ΔGf°)
Value (kJ/mol)
Standard Entropy (S°)
Value (J/mol·K)
| Heat Capacity (Cp) | Value (J/mol·K) |
Note: Values are placeholders to be filled by actual calculation results.
Decomposition Pathway Energetics
A diagram illustrating the potential energy surface provides a clear visual summary of the molecule's kinetic stability.
Caption: Illustrative Potential Energy Surface for Mesoxalonitrile Decomposition Pathways.
Table 3: Calculated Activation and Reaction Energies
Pathway
Reaction
Activation Energy (Ea)
Reaction Energy (ΔEr)
A
C(CN)₂O → CO + :C(CN)₂
Value (kJ/mol)
Value (kJ/mol)
| B | C(CN)₂O → O=C-CN + •CN | Value (kJ/mol) | Value (kJ/mol) |
Note: The pathway with the lowest activation energy will be the kinetically favored decomposition route.
Conclusion
This guide provides a comprehensive, expert-driven protocol for the theoretical investigation of mesoxalonitrile stability. By systematically applying Density Functional Theory and validating with high-level ab initio methods, researchers can obtain reliable data on the molecule's electronic structure, thermodynamic properties, and kinetic persistence. The emphasis on a self-validating workflow—confirming minima and transition states through vibrational analysis and IRC calculations—ensures the scientific rigor of the findings. The insights gained from this computational approach are invaluable for guiding future experimental work in the synthesis, handling, and application of this highly functionalized molecule.
References
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 517957, 2-Oxopropanedinitrile. Retrieved from [Link].[1]
Cano, M., & Cabrera-Trujillo, R. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI. Retrieved from [Link].[7]
Tewari, D. (2024). An Over View of Computational Chemistry. Journal of Molecular and Organic Chemistry. Retrieved from [Link].[2]
Q-Chem. (n.d.). 4.4 Density Functional Theory. Q-Chem Manual. Retrieved from [Link].[6]
Lee, T. J., & Schaefer, H. F. (1985). Extensive ab Initio Study of the C2O2, C2S2, and C2OS Systems: Stabilities and Singlet-Triplet Energy Gaps. ResearchGate. Retrieved from [Link].[9]
SciSpace. (n.d.). Density Functional Theory Calculations. Retrieved from [Link].[8]
ChemCompute. (n.d.). Exploring Computational Chemistry with ChemCompute. ChemRxiv. Retrieved from [Link].[17]
Mihaylov, T. T., et al. (2025). An Ab Initio Metadynamics Study Reveals Multiple Mechanisms of Reactivity by a Primal Carbon Cluster Toward Hydrogen and Ammonia in Space. MDPI. Retrieved from [Link].[15]
Alabugin, I. V. (2023). Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions. PMC. Retrieved from [Link].[5]
Srivastava, S. K., & Agarwal, N. K. (1979). Thermodynamics of Acrylonitrile Formation. Indian Journal of Technology. Retrieved from [Link].
Hänninen, M. M., et al. (2021). Combined Experimental and Ab Initio Methods for Rationalization of Magneto-Luminescent Properties of YbIII Nanomagnets Embedded in Cyanido/Thiocyanidometallate-Based Crystals. PMC. Retrieved from [Link].[18]
Kolotilov, S. V., et al. (2024). Electronic structure of mesoionic compounds. The classification problem. Kharkiv University Bulletin. Chemical Series. Retrieved from [Link].[19]
González, J. A., et al. (2007). THERMODYNAMICS OF MIXTURES CONTAINING AROMATIC NITRILES. arXiv. Retrieved from [Link].[20]
Davson, E. (2025). Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. Walsh Medical Media. Retrieved from [Link].[3]
Wunderlich, B. (2002). "Thermodynamic Properties of Polymers". Free. Retrieved from [Link].[11]
ResearchGate. (2025). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Retrieved from [Link].[21]
Reddy, H. P. C. (2021). COMPUTATIONAL CHEMISTRY: MODELING AND SIMULATION OF MOLECULAR SYSTEMS. IJRAR.org. Retrieved from [Link].[22]
Messerly, J. F., et al. (1975). Thermodynamic properties of acrylonitrile, l-aminopropane, 2=aminopropane, and 2-methyl-2-aminopropaneO**. CDC Stacks. Retrieved from [Link].[12]
NWChem. (n.d.). Density Functional Theory (DFT). Retrieved from [Link].[23]
Lin, K.-H., et al. (2025). Ab initio prediction for product stereo-specificity in the CH3CHI + O2 reaction: formation of syn- vs anti-CH3CHOO. PMC. Retrieved from [Link].[24]
Simons, J. (2021). 6: Electronic Structure. Chemistry LibreTexts. Retrieved from [Link].[4]
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Mason, W. R., & Gray, H. B. (1968). Electronic Structures of Square-Planar Complexes. Journal of the American Chemical Society. Retrieved from [Link].[26]
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D'Alessio, L., et al. (2023). Phase stability of high entropy oxides: A critical review. ResearchGate. Retrieved from [Link].[28]
House, R. A., et al. (2022). Two electrolyte decomposition pathways at nickel-rich cathode surfaces in lithium-ion batteries. Energy & Environmental Science. Retrieved from [Link].[29]
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Bionda, N., et al. (2013). Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. PMC. Retrieved from [Link].[31]
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Spectroscopic Profiling of Mesoxalonitrile: A Technical Guide to NMR, IR, and MS Characterization
Executive Summary Mesoxalonitrile, universally recognized in the literature as carbonyl cyanide ( O=C(CN)2 ), is a highly electron-deficient, planar molecule ( C2v symmetry) of critical importance in both synthetic org...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Mesoxalonitrile, universally recognized in the literature as carbonyl cyanide (
O=C(CN)2
), is a highly electron-deficient, planar molecule (
C2v
symmetry) of critical importance in both synthetic organic chemistry (e.g., cyanoesterification) and astrochemistry. Due to its extreme reactivity—rapidly hydrolyzing into carbon dioxide and highly toxic hydrogen cyanide upon contact with moisture—acquiring pristine spectroscopic data requires rigorous, self-validating anhydrous protocols.
This whitepaper synthesizes the fundamental spectroscopic properties (NMR, IR, MS) of mesoxalonitrile. As a Senior Application Scientist, I have structured this guide not merely to list spectral peaks, but to explain the quantum mechanical and chemical causalities behind these observations, providing actionable, step-by-step methodologies for successful characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The Causality of Anomalous Chemical Shifts
In typical ketones, the carbonyl carbon resonates far downfield in
13C
NMR, typically between 190 and 220 ppm, due to the paramagnetic deshielding effect of the oxygen atom. However, mesoxalonitrile exhibits a profound upfield shift, with the carbonyl carbon resonating at 140.4 ppm1[1].
This anomaly is driven by two factors:
Extreme Inductive Withdrawal: The two adjacent
sp
-hybridized cyano groups aggressively pull electron density away from the carbonyl carbon. Counterintuitively, this strong withdrawal restricts the circulation of electrons within the
π
-system, reducing the paramagnetic shielding term (
σp
) that normally deshields carbonyls.
Diamagnetic Anisotropy: The linear geometry of the adjacent
C≡N
bonds creates a localized magnetic field that actively shields the central carbonyl carbon, pushing its resonance upfield.
Low-Temperature
13C
NMR Protocol
Because mesoxalonitrile is prone to intermolecular decomposition and polymerization at ambient temperatures, standard NMR acquisition will yield complex, uninterpretable mixtures. A low-temperature protocol is mandatory.
Step-by-Step Methodology:
Solvent Preparation: Dry
CDCl3
over activated 4Å molecular sieves for a minimum of 24 hours. Degas via three freeze-pump-thaw cycles to remove dissolved oxygen and trace moisture.
Thermal Equilibration: Pre-chill the NMR tube and the dried
CDCl3
to -30 °C using a dry ice/acetone bath.
Sample Transfer: Using a gas-tight, argon-purged syringe, transfer the synthesized mesoxalonitrile (typically generated via the cleavage of tetracyanoethylene oxide 2[2]) directly into the chilled solvent.
Acquisition: Rapidly insert the sample into an NMR probe pre-equilibrated to -30 °C. Acquire the
13C
spectrum at 100 MHz (or higher) using proton decoupling to eliminate potential solvent artifacts.
Workflow for the preparation and low-temperature NMR analysis of mesoxalonitrile.
Vibrational Spectroscopy (IR & Raman)
Force Field Implications of
C2v
Symmetry
Mesoxalonitrile's planar
C2v
symmetry dictates its vibrational modes. The strong electron-withdrawing nature of the cyano groups minimizes the contribution of the
C+−O−
resonance structure. This lack of resonance donation significantly increases the double-bond character of the carbonyl group, resulting in a higher force constant and a consequently elevated
C=O
stretching frequency compared to standard aliphatic ketones 3[3]. Furthermore, low-frequency bending modes, such as the symmetric
C−C≡N
bend, serve as unique fingerprints, occurring at 127 cm
−11[1].
Gas-Phase IR Protocol
To avoid the matrix effects and rapid degradation observed in liquid or solid phases, gas-phase IR is the gold standard for this molecule.
Step-by-Step Methodology:
Cell Passivation: Utilize a 10 cm gas cell fitted with anhydrous KBr windows. Bake the cell at 120 °C under vacuum (
10−5
Torr) for 4 hours to eliminate trace water.
Vapor Introduction: Connect the cell to a high-vacuum manifold. Introduce mesoxalonitrile vapor at a controlled pressure of 5–10 Torr.
Acquisition: Record the FTIR spectrum from 4000 to 400 cm
−1
at a resolution of 1 cm
−1
. Immediate acquisition is necessary to prevent the observation of
HCN
(3311 cm
−1
) and
CO2
(2349 cm
−1
) artifact peaks, which indicate moisture contamination.
Mass Spectrometry (MS) & Fragmentation Dynamics
Electron Ionization (EI) and Photofragmentation
Under standard 70 eV Electron Ionization (EI) or 193 nm photofragmentation, the molecular ion of mesoxalonitrile (
[M]+∙
at m/z 80) is highly labile. The fragmentation is thermodynamically driven by the formation of stable neutral molecules (carbon monoxide) and stable radicals (cyano radicals)4[4].
The primary decay channel involves the
α
-cleavage of a
C−C
bond, expelling a cyano radical (
CN∙
) to yield the
[O=C=C=N]+
fragment at m/z 54. Secondary decarbonylation of this fragment yields the
[CN]+
ion at m/z 26.
Direct Insertion MS Protocol
Gas Chromatography-Mass Spectrometry (GC-MS) is generally contraindicated for mesoxalonitrile due to on-column thermal degradation.
Step-by-Step Methodology:
Sample Introduction: Use a Direct Insertion Probe (DIP) or a direct vapor inlet into the MS source.
Source Tuning: Maintain the EI source temperature at a moderate 150 °C to minimize pre-ionization thermal cracking. Set the ionization energy to 70 eV.
Detection: Scan the mass range from m/z 15 to 100. Ensure the vacuum system is highly efficient to prevent ion-molecule reactions in the source.
Primary electron ionization mass spectrometry fragmentation pathways of mesoxalonitrile.
Consolidated Spectroscopic Data
The following table summarizes the definitive quantitative data for mesoxalonitrile characterization to facilitate rapid cross-referencing during analytical workflows.
Spectroscopic Technique
Parameter / Assignment
Value / Observation
Analytical Conditions
13C
NMR
C=O
Carbon
δ
140.4 ppm (s)
100 MHz,
CDCl3
, -30 °C
13C
NMR
C≡N
Carbons
δ
110.7 ppm (s)
100 MHz,
CDCl3
, -30 °C
IR Spectroscopy
C=O
Asymmetric Stretch
~1770 - 1800 cm
−1
Gas phase, KBr windows
IR Spectroscopy
C≡N
Stretch
~2230 - 2250 cm
−1
Gas phase, KBr windows
IR / Raman
Symmetric
C−C≡N
Bend
127 cm
−1
Gas/Liquid phase
Mass Spectrometry
Molecular Ion
[M]+∙
m/z 80
EI, 70 eV, Direct Inlet
Mass Spectrometry
[M−CN]+
Fragment
m/z 54
EI, 70 eV, Direct Inlet
Mass Spectrometry
[CO]+∙
Fragment
m/z 28
EI, 70 eV, Direct Inlet
Mass Spectrometry
[CN]+
Fragment
m/z 26
EI, 70 eV, Direct Inlet
References
Zakharenko, O., et al. "Millimeter wave spectra of carbonyl cyanide." Astronomy & Astrophysics (2016). 1
Bates, J. B., & Smith, W. H. "Infrared and Raman spectra of carbonyl cyanide." Spectrochimica Acta Part A: Molecular Spectroscopy (1970). 3
Scheld, H. A., et al. "The photodissociation of carbonyl cyanide CO(CN)2 at 193 nm studied by photofragment translational energy spectroscopy." The Journal of Chemical Physics (1999). 4
Linn, W. J. "Tetracyanoethylene oxide." Organic Syntheses (1969).2
"Palladium-Catalyzed C−CN Activation for Intramolecular Cyanoesterification of Alkynes." Organic Letters (2011). 5
The Strategic Deployment of Mesoxalonitrile and its Derivatives in Modern Heterocyclic Chemistry: Application Notes and Protocols
Introduction: The Unique Synthetic Potential of Dicyanomethylene Compounds In the landscape of heterocyclic chemistry, the quest for efficient and versatile building blocks is perpetual. Mesoxalonitrile (dicyanoketene),...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Unique Synthetic Potential of Dicyanomethylene Compounds
In the landscape of heterocyclic chemistry, the quest for efficient and versatile building blocks is perpetual. Mesoxalonitrile (dicyanoketene), and its more commonly used synthetic equivalents like malononitrile, represent a class of exceptionally reactive C3 synthons. The synthetic utility of these reagents is anchored in the unique electronic properties conferred by the two nitrile groups attached to a central carbon. This arrangement results in a highly acidic methylene group and renders the nitrile carbons electrophilic, predisposing them to a wide array of cyclization and condensation reactions. The cyano group, a powerful electron-withdrawing entity, not only activates the molecule for initial nucleophilic attack but also often participates directly in the cyclization process, making it an invaluable tool in the synthesis of a diverse range of nitrogen-, sulfur-, and oxygen-containing heterocycles.[1][2][3] These heterocyclic scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmacologically active compounds.[4][5][6]
This guide provides an in-depth exploration of the applications of mesoxalonitrile and its derivatives in the synthesis of key heterocyclic systems. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices, empowering researchers to leverage the full potential of this versatile reagent class.
I. The Synthesis of Pyridine Scaffolds: Versatility in Action
The pyridine ring is a ubiquitous motif in pharmaceuticals and natural products.[7][8] Mesoxalonitrile and its derivatives offer several elegant and efficient routes to highly substituted pyridines, including 2-pyridones and 1,4-dihydropyridines.
A. Synthesis of Substituted 2-Pyridones
2-pyridones are a privileged class of heterocycles with a wide range of biological activities.[9][10][11] One-pot multicomponent reactions (MCRs) employing malononitrile are particularly powerful for their synthesis due to their operational simplicity and ability to rapidly generate molecular diversity.[9]
Mechanism Insight: The synthesis of 2-pyridones often proceeds through an initial Knoevenagel condensation of an aldehyde with malononitrile, followed by a Michael addition of an active methylene compound (like a β-ketoester or another equivalent of malononitrile) and subsequent cyclization. The final aromatization step, which can occur through oxidation or elimination, yields the stable pyridone ring.
Protocol 1: One-Pot Synthesis of N-Amino-3-cyano-2-pyridone Derivatives [9]
This protocol outlines a straightforward and efficient synthesis of N-amino-3-cyano-2-pyridone derivatives via a one-pot, three-component reaction.
Materials:
Aromatic aldehyde (1 mmol)
Malononitrile (1 mmol)
Cyanoacetohydrazide (1 mmol)
Piperidine (catalytic amount)
Ethanol or a water/ethanol mixture (5-10 mL)
Procedure:
To a round-bottom flask, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and cyanoacetohydrazide (1 mmol) to the chosen solvent (5-10 mL).
Add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 mol%) to the mixture.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
Upon completion, the product often precipitates from the reaction mixture.
Collect the solid product by filtration.
Wash the collected solid with cold ethanol or water to remove any unreacted starting materials and catalyst.
Dry the product under vacuum to afford the pure N-amino-3-cyano-2-pyridone.
Data Summary:
Aldehyde
Solvent
Time (h)
Yield (%)
Benzaldehyde
Ethanol
2
92
4-Chlorobenzaldehyde
Ethanol
2.5
95
4-Methoxybenzaldehyde
Ethanol
3
90
2-Naphthaldehyde
Ethanol/Water (1:1)
4
88
Caption: Key steps in the multicomponent synthesis of 1,4-dihydropyridines.
II. Thorpe-Ziegler Cyclization: Crafting Fused Pyrimidines
The Thorpe-Ziegler reaction is a powerful tool for the formation of cyclic ketones and enamines from dinitriles. [12][13][14]This intramolecular condensation is particularly useful for synthesizing fused heterocyclic systems, including pyrimidines.
Mechanism Insight: The reaction is initiated by the base-catalyzed deprotonation of the α-carbon of one nitrile group, which then acts as a nucleophile, attacking the carbon of the second nitrile group in an intramolecular fashion. The resulting imine undergoes tautomerization to the more stable enamine. Subsequent hydrolysis can convert the enamine to a ketone.
Protocol 3: Synthesis of a Fused Pyrimidine via Thorpe-Ziegler Cyclization
This protocol provides a general method for the synthesis of a fused pyrimidine system from an appropriately substituted dinitrile precursor.
Materials:
α,ω-Dinitrile precursor (1 mmol)
Sodium ethoxide (1.1 mmol)
Anhydrous ethanol (10 mL)
Hydrochloric acid (for work-up)
Procedure:
To a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add anhydrous ethanol (10 mL).
Carefully add sodium metal (1.1 mmol) in small pieces to the ethanol to generate sodium ethoxide in situ.
Once all the sodium has reacted, add the α,ω-dinitrile precursor (1 mmol) to the solution.
Heat the reaction mixture to reflux under a nitrogen atmosphere for 6-12 hours.
Monitor the reaction progress by TLC.
After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.
The product may precipitate upon neutralization or after partial removal of the solvent under reduced pressure.
Collect the solid by filtration, wash with water, and dry.
Further purification can be achieved by recrystallization or column chromatography.
Data Summary:
Dinitrile Precursor
Base
Time (h)
Yield (%)
2-(2,2-Dicyanovinyl)benzonitrile
NaOEt
8
75
2-(Cyanomethyl)benzonitrile
NaH
12
68
Adiponitrile
NaOEt
10
80 (for the corresponding enamine)
Thorpe-Ziegler Reaction Mechanism
Caption: Mechanistic pathway of the Thorpe-Ziegler cyclization.
III. The Gewald Reaction: A Gateway to Polysubstituted Thiophenes
The Gewald reaction is a classic and highly efficient multicomponent reaction for the synthesis of 2-aminothiophenes. [15][16][17][18]These sulfur-containing heterocycles are important scaffolds in medicinal chemistry. [15]Malononitrile is a key reactant in this transformation.
Mechanism Insight: The Gewald reaction is initiated by a Knoevenagel condensation between a carbonyl compound and malononitrile to form an α,β-unsaturated dinitrile. [16][17][19]This is followed by the addition of elemental sulfur to the activated methylene group. Subsequent cyclization and aromatization via loss of hydrogen sulfide leads to the formation of the 2-aminothiophene ring.
[19]
Protocol 4: Gewald Synthesis of a 2-Aminothiophene Derivative
[16]
This protocol describes the synthesis of a polysubstituted 2-aminothiophene using the Gewald reaction.
Materials:
Ketone or Aldehyde (e.g., Cyclohexanone) (10 mmol)
Malononitrile (10 mmol)
Elemental Sulfur (10 mmol)
Morpholine (20 mmol)
Ethanol (20 mL)
Procedure:
In a round-bottom flask, combine the ketone or aldehyde (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol) in ethanol (20 mL).
Add morpholine (20 mmol) to the mixture.
Stir the reaction mixture at 50-60°C for 1-2 hours. An exothermic reaction may be observed.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture in an ice bath.
The product will precipitate. Collect the solid by filtration.
Wash the product with cold ethanol to remove impurities.
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.
Data Summary:
Carbonyl Compound
Base
Time (h)
Yield (%)
Cyclohexanone
Morpholine
1
85
Acetone
Triethylamine
2
78
Benzaldehyde
Morpholine
1.5
75
Acetophenone
Piperidine
2
82
Gewald Reaction Workflow
Caption: A simplified workflow of the Gewald reaction for 2-aminothiophene synthesis.
Conclusion
Mesoxalonitrile and its readily available derivatives, particularly malononitrile, are undeniably powerful and versatile reagents in the arsenal of the modern synthetic chemist. Their unique electronic and structural features facilitate a wide range of transformations, providing efficient and atom-economical pathways to a diverse array of medicinally relevant heterocyclic compounds. The multicomponent nature of many of these reactions, such as the Hantzsch and Gewald syntheses, aligns perfectly with the principles of green chemistry, allowing for the rapid construction of complex molecular architectures in a single step. A thorough understanding of the underlying mechanisms, as detailed in this guide, is crucial for optimizing reaction conditions and expanding the scope of these transformations. As the demand for novel therapeutic agents continues to grow, the strategic application of these dicyanomethylene building blocks will undoubtedly continue to play a pivotal role in the future of drug discovery and development.
References
The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. (n.d.). Google Scholar.
Multi-component Approach for the Synthesis of Fused Dihydropyridines via Unsymmetrical Hantzch Condensation Using Glycerol as Green Solvent. (n.d.). Google Scholar.
The Gewald Reaction: A Comprehensive Technical Guide to Thiophene Synthesis Utilizing Malononitrile - Benchchem. (n.d.). BenchChem.
Synthesis and Biological Evaluation of New 1, 4-Dihydropyridines as Antihypertensives Agents in Rats - Brieflands. (n.d.). Brieflands.
Gewald reaction - Wikipedia. (n.d.). Wikipedia.
Thorpe reaction. (2020, September 24). Zenodo.
Synthesis of biologically active heterocyclic compounds from β-diketones - ACG Publications. (2025, August 30). ACG Publications.
Synthesis of Novel 1,4- Dihydropyridine Derivatives Bearing Biphenyl-2'-Tetrazole Substitution as Potential Dual Angiotensin II Receptors and Calcium Channel Blockers - PMC. (n.d.). National Center for Biotechnology Information.
Streamlining the Synthesis of Pyridones through Oxidative Amination - ChemRxiv. (n.d.). ChemRxiv.
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024, July 5). ACS Publications.
SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES - WJPMR. (2019, December 22). World Journal of Pharmaceutical and Medical Research.
A green chemistry approach to gewald reaction - Der Pharma Chemica. (n.d.). Der Pharma Chemica.
A New Multicomponent Protocol for the Synthesis of Pyridines and Fused Pyridines via a Formal aza [3+3] cycloaddition - ResearchGate. (2025, August 10). ResearchGate.
A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety - Science Publishing Group. (n.d.). Science Publishing Group.
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Google Scholar.
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC. (n.d.). National Center for Biotechnology Information.
Nitriles: an attractive approach to the development of covalent inhibitors - RSC Publishing. (n.d.). Royal Society of Chemistry.
Reaction Mechanisms in Heterocyclic Chemistry | Request PDF - ResearchGate. (n.d.). ResearchGate.
de novo pyrimidine synthesis steps, pathways, uses - Microbe Notes. (2023, October 18). Microbe Notes.
A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety - ResearchGate. (2018, November 30). ResearchGate.
Thiazole and Oxazole Alkaloids: Isolation and Synthesis - PMC - NIH. (n.d.). National Center for Biotechnology Information.
Multi-Component Reactions in Heterocyclic Chemistry. (n.d.). Google Scholar.
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de novo synthesis of pyrimidine ribonucleotides - DAV University. (n.d.). DAV University.
Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC. (n.d.). National Center for Biotechnology Information.
Heterocyclic Compounds - MSU chemistry. (n.d.). Michigan State University.
Synthesis and Biological Evaluation of Thiazole Derivatives - IntechOpen. (2020, June 29). IntechOpen.
Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted HexahydroT[1]hiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog - MDPI. (2007, July 27). MDPI. Retrieved from
Purine and Pyrimidine Metabolism. (1997, December 4). Indiana State University.
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Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Content Focus: Mechanistic Causality, Divergent Reactivity Profiles, and Safe Laboratory Execution
Executive Summary & Scientific Context
Mesoxalonitrile, formally known as carbonyl dicyanide (
O=C(CN)2
), is an ultra-reactive electrophilic reagent utilized in advanced organic synthesis and drug development. Historically, its derivatives have been critical in synthesizing uncouplers of oxidative phosphorylation in mitochondrial systems, such as carbonyl cyanide phenylhydrazone (CCP)[1].
Due to the intense electron-withdrawing nature of its two cyano groups, the carbonyl bond in mesoxalonitrile possesses an exceptionally low Lowest Unoccupied Molecular Orbital (LUMO). This electronic environment transforms the molecule into a highly potent dienophile and enophile. Depending on the electronic and steric nature of the interacting substrate, mesoxalonitrile undergoes either a concerted [4+2] hetero-Diels-Alder (HDA) cycloaddition or a competing ene reaction[2]. Understanding the mechanistic divergence between these pathways is critical for researchers aiming to synthesize complex dicyanodihydropyran scaffolds or functionalized steroidal derivatives.
The reactivity of mesoxalonitrile is dictated by the structural features of the reacting partner. The two primary mechanistic pathways are outlined below:
A. The [4+2] Hetero-Diels-Alder (HDA) Cycloaddition
When exposed to conjugated dienes (e.g., 1,3-butadiene or 2,3-dimethyl-1,3-butadiene), mesoxalonitrile acts as a powerful dienophile in a normal electron-demand HDA reaction[2]. The reaction is concerted, driven by the favorable orbital overlap between the electron-rich Highest Occupied Molecular Orbital (HOMO) of the diene and the highly depleted LUMO of the carbonyl bond. The cycloaddition yields 6,6-dicyano-5,6-dihydro-2H-pyran derivatives.
Causality Check: The presence of the two cyano groups not only accelerates the reaction (often proceeding to completion at room temperature within minutes) but also stabilizes the resulting cyclic adduct through hyperconjugation and inductive effects.
B. The Competing Ene Reaction
When mesoxalonitrile interacts with olefins possessing allylic hydrogens (e.g.,
α
-methylstyrene or specific steroidal dienes like 1,3-cholestadiene), an ene reaction competes with or entirely supersedes the cycloaddition pathway[3],[2].
Causality Check: The reaction initiates via an electrophilic attack by the highly polarized carbonyl carbon on the olefinic double bond. This transient intermediate is rapidly stabilized by an intramolecular proton transfer from the allylic carbon to the carbonyl oxygen, yielding an unsaturated dicyano hydroxy addition product[2].
Caption: Mechanistic divergence of mesoxalonitrile in[4+2] cycloaddition versus ene reaction pathways.
Quantitative Data Synthesis
The table below summarizes the divergent reactivity and expected yields when mesoxalonitrile is reacted with various substrates under controlled conditions.
CRITICAL SAFETY WARNING: Mesoxalonitrile reacts with explosive violence upon contact with water, rapidly evolving highly toxic hydrogen cyanide (HCN) gas and carbon dioxide. All protocols must be executed in a high-velocity fume hood with blast shielding. Strict anhydrous techniques (flame-dried glassware, inert argon/nitrogen atmosphere) are non-negotiable.
Protocol: Synthesis of 6,6-Dicyano-3,4-dimethyl-5,6-dihydro-2H-pyran
This protocol outlines a self-validating system for the[4+2] cycloaddition of mesoxalonitrile with 2,3-dimethyl-1,3-butadiene.
Step 1: Apparatus Preparation
Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stirring bar and a pressure-equalizing dropping funnel.
Flame-dry the entire apparatus under a continuous vacuum, then backfill with dry nitrogen. Repeat this cycle three times to ensure absolute moisture removal.
Step 2: Reagent Charging
Under a positive nitrogen flow, transfer
12.0 g
of freshly distilled mesoxalonitrile into the flask.
Dissolve the reagent in
75 mL
of anhydrous light petroleum (b.p. 40–60°C).
Step 3: Controlled Cycloaddition
Charge the dropping funnel with
12.5 g
of 2,3-dimethyl-1,3-butadiene.
Begin dropwise addition of the diene at room temperature.
Self-Validation Checkpoint: Upon addition, a yellowish-green color will immediately appear in the solution. This indicates the formation of a transient charge-transfer complex between the electron-rich diene and the electron-poor mesoxalonitrile[2].
Step 4: Reaction Monitoring
Allow the reaction to stir at room temperature.
Self-Validation Checkpoint: Monitor the solution visually. The reaction is complete when the yellowish-green color completely fades to a pale straw or colorless oil (typically within 15 to 30 minutes for highly reactive dienes)[2]. The disappearance of the color confirms the consumption of the highly conjugated dienophile.
Step 5: Isolation and Characterization
Remove the light petroleum solvent under reduced pressure (5–20 mm Hg).
Refrigerate the resulting oil at -78°C (using a dry ice/acetone bath) to induce crystallization into a hard crystalline mass.
Validate the structural integrity of the dicyanodihydropyran adduct using
13C
NMR. The complete disappearance of the carbonyl carbon signal (
∼160 ppm
) and the emergence of a quaternary
sp3
carbon signal (
∼70 ppm
) confirms successful cycloaddition.
Caption: Step-by-step experimental workflow for the safe handling and cycloaddition of mesoxalonitrile.
References
Remarkable Differences in Reactivity between Cyanide and N-Heterocyclic Carbenes... Reactions of Carbonyl Cyanide (Mesoxalonitrile)
Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Chemical Rationale Mesoxalonitrile (carbonyl dicyanide, O=C(CN)2 ) and its arylhydrazone derivatives—such as phenylhyd...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Introduction & Chemical Rationale
Mesoxalonitrile (carbonyl dicyanide,
O=C(CN)2
) and its arylhydrazone derivatives—such as phenylhydrazonopropanedinitrile or the well-known mitochondrial uncouplers CCCP and FCCP [3]—are highly versatile, electron-deficient
C3
building blocks. While classically utilized in biochemical assays to disrupt oxidative phosphorylation, their extreme electrophilicity makes them ideal precursors for complex heterocyclic synthesis.
This application note details a causality-driven protocol for converting mesoxalonitrile arylhydrazones into highly functionalized 4-(arylazo)pyrazole-3,5-diamines. Aminopyrazoles are critical pharmacophores in modern drug discovery, serving as the foundational scaffold for numerous azolopyrimidine-based therapeutics, including kinase inhibitors, antimicrobials, and blockbuster drugs like Viagra and Allopurinol [1].
Mechanistic Pathway (The "Why")
The synthetic transformation relies on the immense electron-withdrawing capacity of the geminal dicyano groups present in the mesoxalonitrile arylhydrazone intermediate.
Causality of Reactivity: The strong
−I
and
−M
effects of the cyano groups render the adjacent imine/alkene carbon highly susceptible to nucleophilic attack. When subjected to a bis-nucleophile such as hydrazine hydrate, an initial nucleophilic addition occurs at one of the cyano carbons. This is immediately followed by a Thorpe-Ziegler-type intramolecular cyclization. The thermodynamic driving force for this cascade is the aromatization of the newly formed pyrazole ring, which yields a highly stable, bio-active 3,5-diaminopyrazole system [2].
Mechanistic pathway of mesoxalonitrile arylhydrazone cyclization to aminopyrazoles.
Experimental Protocols (The "How")
The following protocols utilize microwave-assisted organic synthesis (MAOS) to dramatically improve yields and reduce reaction times compared to conventional refluxing [2].
Step-by-step experimental workflow for the synthesis of 4-(arylazo)pyrazole-3,5-diamines.
Protocol A: Synthesis of the Mesoxalonitrile Arylhydrazone Precursor
Diazotization: Dissolve the chosen aniline derivative (
10 mmol
) in
6 M HCl
(
6 mL
). Cool the solution in an ice bath to
0–5∘C
. Slowly add a pre-cooled aqueous solution of
NaNO2
(
10 mmol
in
5 mL H2O
) dropwise.
Self-Validation Checkpoint: Touch a glass rod to the mixture and spot it onto starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, indicating complete diazotization.
Coupling: In a separate flask, dissolve malononitrile (
10 mmol
) in ethanol (
15 mL
) containing sodium acetate (
30 mmol
) to act as a mild basic buffer. Cool to
0–5∘C
.
Addition: Add the cold diazonium salt solution dropwise to the malononitrile solution under vigorous stirring.
Causality: The sodium acetate buffers the HCl, keeping the pH slightly acidic to neutral, which prevents the base-catalyzed dimerization of malononitrile while allowing the electrophilic diazonium ion to attack the active methylene carbon.
Isolation: A bright yellow/orange precipitate (the mesoxalonitrile arylhydrazone) will form immediately. Stir for 30 minutes, filter under vacuum, wash thoroughly with cold water, and dry in a desiccator.
Protocol B: Microwave-Assisted Cyclization to 4-(Arylazo)pyrazole-3,5-diamine
Reaction Setup: In a
30 mL
microwave-safe quartz vessel, combine the synthesized mesoxalonitrile arylhydrazone (
5 mmol
) and hydrazine hydrate (
80% w/w,10 mmol
) in 1,4-dioxane (
10 mL
).
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer (e.g., CEM Discover). Irradiate at
150 W
, maintaining a temperature of
120∘C
for
5–10 minutes
.
Causality: Dioxane is a low-microwave-absorbing (transparent) solvent, whereas hydrazine hydrate is highly polar. The microwave energy selectively superheats the polar nucleophile. This localized dielectric heating drastically increases the collision frequency between the hydrazine and the electrophilic cyano groups, driving the endothermic cyclization step rapidly before thermal degradation of the delicate azo linkage can occur [2].
Self-Validation Checkpoint: Monitor the reaction via TLC (Eluent: Ethyl Acetate:Hexane 1:1). The reaction is complete when the high-
Rf
yellow spot of the starting material completely disappears, replaced by a lower-
Rf
deep red/orange spot. Physically, the suspension will transition into a homogenous dark solution.
Isolation: Pour the hot reaction mixture into crushed ice (
50 g
). Stir until a solid precipitates. Filter the crude product and recrystallize from an Ethanol/DMF mixture to yield the pure 4-(arylazo)pyrazole-3,5-diamine.
Quantitative Data & Yield Optimization
The implementation of microwave irradiation not only aligns with green chemistry principles by reducing solvent loss and energy consumption, but it also provides a statistically significant improvement in product yield across various substituted mesoxalonitrile arylhydrazones.
Substituent (R-group)
Conventional Heating Time
Conventional Yield (%)
Microwave Time (150 W)
Microwave Yield (%)
-H (Phenyl)
12 hours
65%
5 mins
88%
4-Cl
14 hours
62%
6 mins
85%
4-NO₂
16 hours
58%
8 mins
81%
4-OCH₃
10 hours
70%
4 mins
92%
Table 1: Comparison of reaction times and isolated yields for the synthesis of substituted 4-(arylazo)pyrazole-3,5-diamines using conventional reflux versus microwave irradiation.
References
Recent developments in aminopyrazole chemistry
Source: ARKAT USA (Arkivoc)
URL:[Link] [1]
Studies with Enamines: Route to Aminoazolopyrimidines and Arylazoazolopyrimidines
Source: Verlag der Zeitschrift für Naturforschung
URL:[Link] [2]
The mitochondria-targeted derivative of the classical uncoupler of oxidative phosphorylation carbonyl cyanide m-chlorophenylhydrazone is an effective mitochondrial recoupler
Source: PLOS One
URL:[Link] [3]
Application
detailed experimental procedures for mesoxalonitrile reactions
Application Note: Synthesis, Reactivity, and Biological Workflows of Mesoxalonitrile Derivatives Introduction & Scientific Context Mesoxalonitrile (also known as carbonyl dicyanide or oxomalononitrile) and its arylhydraz...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Synthesis, Reactivity, and Biological Workflows of Mesoxalonitrile Derivatives
Introduction & Scientific Context
Mesoxalonitrile (also known as carbonyl dicyanide or oxomalononitrile) and its arylhydrazone derivatives represent a highly versatile class of compounds at the intersection of synthetic organic chemistry and molecular cell biology[1]. The most prominent derivative in this family is Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) . In biological applications, CCCP acts as a potent protonophore and uncoupler of oxidative phosphorylation, making it the gold-standard reagent for inducing mitochondrial depolarization and studying mitophagy[2]. In synthetic chemistry, mesoxalonitrile arylhydrazones serve as highly electrophilic precursors for the construction of complex heterocycles, such as 3(5)-aminopyrazoles, which are critical pharmacophores in drug discovery[3].
As an Application Scientist, I have designed this technical guide to bridge the gap between the chemical synthesis of these derivatives and their downstream biological applications.
Mechanistic Causality in Experimental Design
To ensure high-fidelity replication of these protocols, it is critical to understand the chemical and biological causality dictating our experimental parameters.
Chemical Synthesis (Japp-Klingemann Azo Coupling):
The synthesis of mesoxalonitrile arylhydrazones relies on the coupling of a diazonium salt with the active methylene group of malononitrile[2].
Thermal Causality: Diazonium salts are thermodynamically unstable. If the temperature exceeds 5 °C, the salt rapidly degrades into a phenol via the evolution of nitrogen gas. Maintaining a strict 0 °C environment ensures the electrophile remains intact.
pH Causality: Malononitrile must be deprotonated to form a nucleophilic carbanion. However, strong bases (e.g., NaOH) will cause the base-catalyzed hydrolysis of the nitrile groups. Using sodium acetate provides a mild, buffered alkaline environment (pH ~5–6) that perfectly balances carbanion formation with nitrile stability[2].
Biological Application (Mitophagy Induction):
CCCP's lipophilic and weakly acidic nature allows it to shuttle protons across the inner mitochondrial membrane, dissipating the electrochemical gradient (
ΔΨm
)[4].
Pathway Causality: This depolarization prevents the voltage-dependent import and subsequent cleavage of the kinase PINK1. Consequently, intact PINK1 stabilizes on the outer mitochondrial membrane (OMM), where it recruits and phosphorylates the E3 ubiquitin ligase Parkin, triggering the autophagosomal engulfment of the damaged organelle[5],[6].
Experimental Protocols
Protocol A: Synthesis of Mesoxalonitrile 3-chlorophenylhydrazone (CCCP)
This protocol describes the gram-scale synthesis of CCCP via azo coupling[2].
Step-by-Step Methodology:
Diazotization: Dissolve
m
-chloroaniline (95.7 mmol, 1.0 eq.) in 480 mL of distilled water. Cool the flask in an ice-water bath to 0 °C.
Add 1 M aqueous sodium nitrite (1.0 eq.) dropwise at a rate that maintains the internal temperature below 2 °C. Stir for 30 minutes.
Nucleophile Preparation: In a separate flask, dissolve malononitrile (143.5 mmol, 1.5 eq.) and sodium acetate (31.0 eq.) in 800 mL of water. Pre-cool this solution to 0 °C.
Coupling: Transfer the diazonium solution to an addition funnel and add it dropwise to the malononitrile solution under vigorous stirring.
Isolation: Allow the reaction to stir for 2 hours at 0 °C. Collect the resulting insoluble yellow precipitate via vacuum filtration. Wash thoroughly with ice-cold water and dry under a vacuum.
Self-Validation (QC): The successful formation of the diazonium salt is indicated by a clear, pale-yellow solution. Upon addition to malononitrile, an immediate color change to deep yellow/orange and the rapid formation of a precipitate validate the coupling event. A final melting point check (170–175 °C) confirms product identity[2].
Fig 1. Chemical workflow for the synthesis of CCCP via azo coupling.
Protocol B: Synthesis of 3,5-Diaminopyrazoles from CCCP
Mesoxalonitrile arylhydrazones can be cyclized into aminopyrazoles, which are valuable building blocks for kinase inhibitors[3].
Step-by-Step Methodology:
Dissolve 10 mmol of the synthesized CCCP in 50 mL of absolute ethanol.
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours.
Allow the mixture to cool to room temperature, then pour it over crushed ice to induce precipitation.
Filter the solid, wash with cold ethanol, and recrystallize from a dimethylformamide (DMF)/water mixture.
Self-Validation (QC): The bis-nucleophilic attack of hydrazine on the two nitrile groups results in the loss of the sharp
C≡N
stretch (~2200 cm⁻¹) in FTIR spectroscopy, replaced by broad
N−H
stretching bands (~3300–3400 cm⁻¹) corresponding to the newly formed primary amines[3].
Protocol C: Induction of Mitophagy using CCCP
This protocol outlines the use of CCCP to trigger the PINK1/Parkin mitophagy pathway in mammalian cell culture[5],[6].
Step-by-Step Methodology:
Cell Preparation: Seed HeLa or HEK293 cells stably expressing YFP-Parkin in 6-well plates and culture until 70% confluent.
Treatment: Prepare a 10 mM stock of CCCP in DMSO. Dilute the stock in pre-warmed culture media to a final working concentration of 10–20 µM.
Replace the media in the 6-well plates with the CCCP-treated media.
Incubation: Incubate cells at 37 °C and 5% CO₂. For Parkin translocation assays, incubate for 1–3 hours. For complete mitochondrial clearance (mitophagy), incubate for 24 hours.
Analysis: Fix cells with 4% paraformaldehyde and image via confocal microscopy, or lyse cells for Western blot analysis of PINK1 stabilization.
Self-Validation (QC): Successful depolarization can be rapidly verified within 30 minutes using a fluorescent membrane potential dye (e.g., TMRE). A loss of red fluorescence confirms the uncoupling activity of CCCP before proceeding to the 24-hour mitophagy readout[5].
To aid in experimental planning, the following table summarizes the expected yields, reaction times, and physicochemical properties of key mesoxalonitrile derivatives and their downstream adducts based on standardized literature parameters.
Table 1: Representative Yields and Physicochemical Properties of Mesoxalonitrile Derivatives
Recent developments in aminopyrazole chemistry. ARKIVOC.[Link]
PINK1 Is Selectively Stabilized on Impaired Mitochondria to Activate Parkin. PLOS Biology.[Link]
PINK1-dependent recruitment of Parkin to mitochondria in mitophagy. PNAS.[Link]
Ubiquitin-specific protease 20 promotes CCCP-induced mitophagy through deubiquitination and stabilization of serine/threonine protein kinase PINK1. bioRxiv. [Link]
For Researchers, Scientists, and Drug Development Professionals Abstract Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectur...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multicomponent reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the rapid assembly of complex molecular architectures with high atom economy and efficiency.[1][2] This guide focuses on the strategic use of mesoxalonitrile, a highly activated C3-carbonyl synthon, in isocyanide-based MCRs. Unlike its well-known counterpart, malononitrile, which typically serves as a nucleophile precursor, mesoxalonitrile functions as a potent electrophile. This document provides a detailed exploration of its reactivity in the context of the Passerini three-component reaction, offering a generalized protocol for the synthesis of novel α-acyloxy-α,α-dicyano amides. Furthermore, it outlines a subsequent transformation of these adducts into highly substituted oxazole frameworks, which are privileged structures in medicinal chemistry.[3] These protocols and insights are designed to empower researchers to leverage the unique reactivity of mesoxalonitrile for the discovery and development of novel chemical entities.
The Unique Reactivity of Mesoxalonitrile: An Electrophilic Powerhouse
In the landscape of C3 synthons for multicomponent reactions, the distinction between malononitrile and mesoxalonitrile is critical. Malononitrile, CH₂(CN)₂, is characterized by its "active methylene" group. The protons of this group are acidic, making it a precursor for carbanionic nucleophiles used in reactions like Knoevenagel condensations and Michael additions.
In stark contrast, mesoxalonitrile, O=C(CN)₂, also known as carbon dicyanide or carbonyl cyanide, possesses a fundamentally different reactivity profile. Its structure features a central carbonyl group flanked by two powerful electron-withdrawing nitrile groups. This arrangement renders the carbonyl carbon exceptionally electron-deficient and therefore highly electrophilic. This intense electrophilicity makes mesoxalonitrile an ideal, albeit highly reactive, carbonyl component for MCRs that are initiated by nucleophilic attack on a C=O bond, such as the Passerini and Ugi reactions.[4][5][6]
The Passerini Three-Component Reaction (P-3CR) with Mesoxalonitrile
The Passerini reaction is a classic isocyanide-based MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to directly form an α-acyloxy amide.[4][7][8] Employing mesoxalonitrile as the carbonyl component provides a direct route to densely functionalized amides bearing a quaternary carbon substituted with two nitrile groups.
General Reaction Scheme:
(Self-generated image for illustrative purposes)
2.1. Reaction Mechanism
The reaction is widely believed to proceed through a concerted, non-ionic pathway, particularly in aprotic solvents where hydrogen bonding plays a key role.[4][8]
Activation: The carboxylic acid forms a hydrogen-bonded complex with the highly electrophilic carbonyl group of mesoxalonitrile, further activating it towards nucleophilic attack.
α-Addition: The nucleophilic carbon of the isocyanide attacks the activated carbonyl carbon. Simultaneously, the carboxylate oxygen attacks the isocyanide carbon in a concerted, trimolecular step. This forms a cyclic pentacovalent intermediate or transition state.[9]
Rearrangement: This intermediate rapidly collapses via an intramolecular acyl transfer, known as a Mumm-type rearrangement, to yield the final, thermodynamically stable α-acyloxy amide product.[6][10]
Step-by-Step Methodology: Anhydrous Synthesis of Mesoxalonitrile
Welcome to the Technical Support Center for Mesoxalonitrile Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Mesoxalonitrile Synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the isolation of mesoxalonitrile (also known as carbonyl cyanide, oxopropanedinitrile, or CO(CN)₂). This highly reactive pseudohalogen is a critical electrophilic precursor for synthesizing mitochondrial uncouplers like FCCP and CCCP. However, its synthesis is notoriously unforgiving due to its extreme sensitivity to moisture and its propensity for rapid polymerization.
This guide is designed to move beyond basic recipes. Here, we dissect the mechanistic causality behind the standard [1], providing you with a self-validating system to ensure high-yield, safe, and reproducible results.
The most reliable synthesis route involves the deoxygenation of tetracyanoethylene oxide (TCNEO) using a dialkyl sulfide[1].
⚠️ CRITICAL SAFETY CAUTION : Mesoxalonitrile reacts with explosive violence with water, forming highly toxic [2]. Conduct all operations in a certified fume hood with blast shielding and wear heavy-duty rubber gloves.
Step 1: Apparatus Preparation
Assemble a 500-mL, three-necked round-bottom flask equipped with a magnetic stirring bar, a pressure-equalizing dropping funnel, and a thermometer.
Attach a 25-cm Vigreux column to the center neck, connected to a primary collection trap cooled in an acetone–dry ice mixture (-78 °C).
Flame-dry the entire apparatus under a continuous sweep of dry nitrogen. (Causality: Ensures absolute anhydrous conditions, preventing explosive hydrolysis and product loss)[1].
Step 2: Reagent Loading
Charge the reaction flask with 100 mL of anhydrous diethyl phthalate. (Self-Validating Check: Pre-distill the solvent at 185 °C / 20 mmHg to remove any trace ethanol or water. The high boiling point of diethyl phthalate prevents it from co-distilling with the product)[1].
Charge the dropping funnel with 44 g (0.30 mol) of distilled n-butyl sulfide.
Reduce the system pressure to 5–20 mmHg using a vacuum pump equipped with a secondary cold trap.
Warm the reaction flask using a 50 °C water bath.
Add the n-butyl sulfide dropwise over 20–25 minutes. Maintain the internal temperature at 50 ± 2 °C. (Causality: The reaction is initially exothermic; apply external cooling if necessary, but supply heat toward the end of the addition to maintain reaction kinetics)[1].
After addition, increase the internal temperature to 80 °C over 10–15 minutes to drive the remaining product vapor into the cold trap[1].
Step 4: Purification (Redistillation)
Release the vacuum by introducing dry nitrogen.
Allow the solid mesoxalonitrile in the primary trap to warm to room temperature under nitrogen.
Add 2 g of TCNEO and a boiling stone to the crude distillate. (Causality: TCNEO chemically scavenges co-distilled n-butyl sulfide by converting it into a non-volatile sulfoxide)[1].
Warm the mixture to 50 °C and redistill under reduced pressure (5–20 mmHg) into a fresh acetone–dry ice trap.
Perform a final fractionation through a 20-cm glass-helix column to yield 20.8–21.8 g (86–91%) of pure, faintly yellow mesoxalonitrile (b.p. 65–66 °C at 760 mmHg)[1][4].
Workflow Visualization
Workflow for the anhydrous synthesis and distillation of mesoxalonitrile.
Troubleshooting Guide & FAQs
Q: Why must the reaction be conducted under reduced pressure (5–20 mmHg) during the addition of n-butyl sulfide?A: Mechanistic Causality: Mesoxalonitrile is a highly reactive electrophile. If left in the reaction mixture at 50 °C, it will undergo nucleophilic attack by unreacted sulfide or polymerize with the dicyanocarbene byproducts.
Self-Validating System: By applying a 5–20 mmHg vacuum, the mesoxalonitrile vaporizes immediately upon formation and is sequestered in the -78 °C cold trap, physically separating it from the reactive matrix and driving the equilibrium forward[1].
Q: I observed a sudden pressure spike and gas evolution in the reactor. What happened?A: Mechanistic Causality: Moisture contamination. Mesoxalonitrile reacts with explosive violence with water to form hydrogen cyanide (HCN) and carbon dioxide (CO₂)[2]. This not only destroys the yield but creates a severe lethal hazard.
Self-Validating System: Always pre-distill the diethyl phthalate solvent to remove trace water, flame-dry all glassware, and backfill the system with dry nitrogen before applying vacuum[1].
Q: Why is a small amount of TCNEO added during the final redistillation?A: Mechanistic Causality: Trace amounts of unreacted n-butyl sulfide can co-distill with the product into the cold trap.
Self-Validating System: Adding 1–2 g of TCNEO before the second distillation chemically scavenges these volatile sulfide impurities by converting them into non-volatile sulfoxides. This ensures the final mesoxalonitrile fraction is >99% pure[1].
Quantitative Optimization of Reaction Parameters
To assist in scaling or modifying the protocol, the following table summarizes the causal relationships between reaction parameters and synthesis outcomes.
Parameter
Sub-optimal Condition
Optimized Condition
Mechanistic Causality / Effect
Reaction Temperature
> 80 °C
50 ± 2 °C
Higher temperatures accelerate dicyanocarbene polymerization, reducing yield and degrading the product[1].
System Pressure
760 mmHg (Atmospheric)
5–20 mmHg
Atmospheric pressure traps the product in the reactor, leading to side reactions. Vacuum enables immediate in situ product isolation[1].
Solvent Choice
Diethyl ether or THF
Diethyl phthalate
Diethyl phthalate's high boiling point (295 °C) prevents solvent co-distillation under vacuum, ensuring product purity[1].
Sulfide Reagent
Dimethyl sulfide
n-Butyl sulfide
n-Butyl sulfide and its corresponding sulfoxide have higher boiling points, significantly reducing contamination in the cold trap[1].
References
Martin, E. L. "Carbonyl Cyanide". Organic Syntheses, Vol. 51, p. 70 (1971). URL:[Link]
Linn, W. J. "Tetracyanoethylene Oxide". Organic Syntheses, Vol. 49, p. 103 (1969). URL:[Link]
Wikipedia Contributors. "Carbonyldicyanid". Wikipedia, The Free Encyclopedia. URL:[Link]
Technical Support Center: Mesoxalonitrile (Carbonyl Cyanide) Handling & Troubleshooting
Welcome to the Advanced Reagent Support Center. Mesoxalonitrile—more commonly known by its IUPAC designation, carbonyl cyanide ( O=C(CN)2 )—is an exceptionally potent electrophile.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Reagent Support Center. Mesoxalonitrile—more commonly known by its IUPAC designation, carbonyl cyanide (
O=C(CN)2
)—is an exceptionally potent electrophile. It is widely utilized as a core building block in the synthesis of mitochondrial uncouplers (e.g., CCCP, FCCP) and complex heterocyclic scaffolds.
However, its unique electronic structure makes it notoriously unstable. The two strongly electron-withdrawing cyano groups render the central carbonyl carbon highly susceptible to nucleophilic attack and thermal degradation. This guide provides field-proven insights, mechanistic causality, and self-validating protocols to prevent the decomposition of mesoxalonitrile during your workflows.
Part 1: Quantitative Data & Stability Metrics
To successfully handle mesoxalonitrile, you must respect its physical and chemical boundaries. The table below summarizes the critical stability metrics and the mandatory handling directives required to prevent catastrophic reagent loss.
Parameter
Quantitative Metric
Mechanistic Consequence
Handling Directive
Thermal Stability Limit
< 0 °C (Optimal: -20 °C)
Undergoes intermolecular cleavage into carbon monoxide (CO) and cyanogen (
C2N2
) .
Store in sealed cryogenic ampoules; perform all reactions in cooling baths.
Hydrolytic Half-Life
< 1 second (in presence of
H2O
)
Explosive collapse of the gem-diol intermediate into
CO2
and 2 equivalents of HCN .
Mandate strict Schlenk techniques; use solvents with <10 ppm
H2O
.
Electrophilicity
Highly reactive to weak nucleophiles
Prone to rapid, base-catalyzed polymerization resulting in intractable tars.
Add reagent dropwise; strictly avoid excess local concentrations of amines/bases.
Vapor Pressure
High (b.p. 65.5 °C at 760 mmHg)
Rapid volatilization of the toxic monomer at ambient temperatures.
Handle exclusively in a certified fume hood with HCN gas monitors active.
Part 2: Troubleshooting Guides & FAQs
Q1: My reaction mixture bubbled violently immediately upon the addition of mesoxalonitrile, and the final yield was zero. What happened?The Causality: Your system was breached by moisture. Because the carbonyl carbon of mesoxalonitrile is extraordinarily electrophilic, trace water acts as a nucleophile, attacking the carbon to form an unstable tetrahedral gem-diol intermediate. This intermediate instantly collapses, liberating carbon dioxide (
CO2
) and two equivalents of highly toxic hydrogen cyanide (HCN) gas . The violent bubbling you observed was the explosive release of these gases.
The Fix: You must ensure strictly anhydrous conditions. Solvents must be freshly distilled over molecular sieves or sodium/benzophenone. Glassware must be flame-dried under vacuum prior to use.
Q2: I stored mesoxalonitrile at room temperature in a sealed ampoule. When I retrieved it, the ampoule was highly pressurized and the liquid had degraded. Why?The Causality: Even in the absolute absence of moisture, mesoxalonitrile is thermodynamically unstable at room temperature. It undergoes an intermolecular thermal rearrangement and cleavage pathway, degrading into carbon monoxide (CO) and cyanogen (
C2N2
) . The generation of these two gases caused the dangerous pressure buildup in your sealed ampoule.
The Fix: Mesoxalonitrile must be stored neat at -20 °C or lower, strictly under an inert atmosphere (Argon).
Q3: When synthesizing hydrazone uncouplers (like CCCP), my mesoxalonitrile polymerized into a black tar before it could react with the hydrazine derivative. How can I prevent this?The Causality: Mesoxalonitrile is highly sensitive to base-catalyzed polymerization. Hydrazine derivatives are inherently nucleophilic and basic. If the hydrazine is added too rapidly, or if mesoxalonitrile is added to a highly concentrated hydrazine solution at room temperature, the localized basicity triggers the parasitic homopolymerization of mesoxalonitrile faster than the desired condensation reaction can occur.
The Fix: Reverse the addition order (add mesoxalonitrile to the nucleophile) using highly controlled, dropwise addition at cryogenic temperatures (-20 °C). This kinetically favors the cross-condensation pathway over homopolymerization.
Part 3: Mechanistic Visualization
The following diagram maps the primary decomposition pathways of mesoxalonitrile and the corresponding engineering controls required to stabilize it during experimental workflows.
Decomposition pathways of mesoxalonitrile and corresponding stabilization strategies.
Part 4: Experimental Protocol
Standard Operating Procedure: Anhydrous Condensation of Mesoxalonitrile
Objective: To safely react mesoxalonitrile with a hydrazine derivative (e.g., for CCCP/FCCP synthesis) while suppressing hydrolysis and polymerization.
Phase 1: System Preparation & Validation
Flame-dry a 2-neck Schlenk flask containing a magnetic stir bar under high vacuum (0.1 Torr) for 5 minutes.
Backfill the flask with ultra-high purity Argon. Repeat the vacuum-argon cycle three times.
Self-Validation Check: Isolate the flask from the vacuum pump. The flask must hold the vacuum without continuous pumping for at least 60 seconds. If pressure rises, the system has a leak and moisture will breach the reaction. Do not proceed until sealed.
Phase 2: Reagent Solvation
3. Dissolve the nucleophile (e.g., 3-chlorophenylhydrazine, 1.0 eq) in anhydrous, degassed toluene (
H2O
< 10 ppm).
4. Submerge the Schlenk flask in a dry ice/ethylene glycol bath and allow the solution to equilibrate to -20 °C.
Phase 3: Controlled Addition
5. Using a pre-chilled, argon-purged gas-tight Hamilton syringe, extract mesoxalonitrile (1.05 eq) from its sealed cryogenic storage ampoule.
6. Inject the mesoxalonitrile into the reaction flask dropwise at a rate of 1 drop per 2 seconds , ensuring the needle tip is submerged below the solvent surface.
Causality: Submerged, slow addition prevents localized concentration spikes of the basic nucleophile at the surface, kinetically favoring the 1:1 condensation reaction over base-catalyzed polymerization.
Phase 4: Reaction Monitoring & Quench
7. Maintain vigorous stirring at -20 °C for 1 hour, then slowly allow the bath to warm to 0 °C.
Quench the reaction with a mildly acidic buffer (pH 5) to neutralize any residual nucleophiles and stabilize the hydrazone product before exposing the system to ambient air.
References
Linn, W. J. "Carbonyl cyanide - Organic Syntheses Procedure". Organic Syntheses, Coll. Vol. 6, p.244 (1988); Vol. 50, p.16 (1970). Available at:[Link]
Zakharenko, O., et al. "Millimeter wave spectra of carbonyl cyanide". Astronomy & Astrophysics, 592, A43 (2016). Available at:[Link]
Troubleshooting
purification techniques for mesoxalonitrile reaction products
Portal Overview Welcome to the Advanced Synthesis Support Hub. This portal is dedicated to troubleshooting the isolation and purification of reaction products derived from mesoxalonitrile (also known as carbonyl cyanide,...
Author: BenchChem Technical Support Team. Date: March 2026
Portal Overview
Welcome to the Advanced Synthesis Support Hub. This portal is dedicated to troubleshooting the isolation and purification of reaction products derived from mesoxalonitrile (also known as carbonyl cyanide,
CO(CN)2
). Designed for drug development professionals and synthetic chemists, this guide provides self-validating protocols to safely handle and purify these highly reactive electrophilic adducts.
Causality & Mechanism: The "Acyl Cyanide" Challenge
Mesoxalonitrile is an extremely potent electrophile and dienophile due to the strong electron-withdrawing nature of its two cyanide groups. When reacting with dienes (e.g., butadiene), it rapidly forms dihydropyran cycloadducts[1]. However, the purification of these adducts is notoriously difficult because of two primary factors:
Hydrolytic Instability: Acyl cyanides and their unreacted precursors hydrolyze rapidly in the presence of basic or neutral water, releasing highly toxic hydrogen cyanide (HCN) gas and carbon dioxide (2)[2].
Thermal Lability: The cycloadducts are prone to retro-Diels-Alder reactions or decarboxylation if subjected to excessive heat during standard distillation (1)[1].
Troubleshooting FAQs
Q1: My reaction mixture turns a distinct yellowish-green upon adding the diene. Is this a sign of decomposition?A1: No, this is a self-validating indicator of the reaction's progress. Mesoxalonitrile forms a transient charge-transfer complex with electron-rich dienes, which manifests as a yellowish-green hue. The gradual fading of this color over 15 minutes to 18 hours indicates the consumption of the highly polarized
C=O
bond and the successful formation of the cycloadduct[1].
Q2: Can I use a standard aqueous workup to remove unreacted mesoxalonitrile?A2: Absolutely not. Aqueous workups will cause rapid hydrolysis of residual mesoxalonitrile, generating lethal HCN gas and complicating the organic phase with carboxylic acid byproducts[2]. You must rely on physical separation techniques, specifically vacuum distillation, to strip away volatiles without introducing water.
Q3: The crude product is a dark oil. How do I isolate the pure cycloadduct without degrading it?A3: You must use high-vacuum fractionation. Because the adducts decompose at high temperatures, distillation must be performed under significantly reduced pressure (e.g., 0.5 to 2.0 mm Hg)[1]. Immediate removal of the product from the reaction medium under vacuum prevents the formation of polymeric byproducts (3)[3].
Q4: My fractionated product remains an oil at room temperature, but the literature says it should be a solid. How do I induce crystallization?A4: Cycloadducts of mesoxalonitrile often supercool and fail to crystallize spontaneously. To force crystallization, refrigerate the purified oil in a dry ice/acetone bath (-78 °C). The severe thermal shock forces the oil to overcome its nucleation barrier, yielding a hard crystalline mass that remains stable at room temperature[1].
Quantitative Data: Purification Metrics
Reagent
Substrate (Diene)
Reaction Time
Purification Method
Yield
Boiling Point
Melting Point
Mesoxalonitrile
Butadiene
18 hours
High-Vacuum Fractionation
75%
69-70 °C / 2.0 mm Hg
16 °C
Diethyl Mesoxalate
2,3-Dimethylbutadiene
4 hours
High-Vacuum Fractionation
52%
107-108 °C / 0.5 mm Hg
N/A (Oil)
Data synthesized from established cycloaddition protocols[1].
Objective: Isolate 2,2-dicyano-3,6-dihydro-2H-pyran from the reaction of mesoxalonitrile and butadiene.
Step 1: Anhydrous Reaction Setup
Mix 12 g of mesoxalonitrile and 12 g of butadiene in 75 mL of anhydrous light petroleum (boiling range 40-60 °C) at room temperature[1].
Causality: Light petroleum is chosen because the final crystalline product is insoluble in it, aiding in later precipitation, and its low boiling point allows it to be easily stripped under mild vacuum without heating the labile product.
Step 2: Visual Validation
Monitor the reaction mixture. A yellowish-green color will appear immediately. Stir the mixture at room temperature for 18 hours until the color completely fades, signaling the end of the cycloaddition[1].
Step 3: Primary Volatile Stripping
Transfer the mixture to a distillation apparatus connected to a water pump. Distill at low heat to remove the light petroleum and any unreacted butadiene.
Causality: Removing bulk solvents at moderate vacuum (approx. 15-20 mm Hg) prevents violent bumping during the subsequent high-vacuum stage.
Step 4: High-Vacuum Fractionation
Equip the flask with a high-vacuum distillation head. Fractionate the remaining dark oil at 2.0 mm Hg. Collect the fraction boiling at 69-70 °C[1].
Trustworthiness: The disappearance of color in the distillate confirms the separation of the pure adduct from polymerized, dark impurities left in the distillation pot.
Step 5: Cryogenic Solidification
Transfer the pale yellow purified oil to a vial and submerge it in a
CO2
/acetone bath. The thermal shock forces the oil to crystallize, yielding a hard crystalline mass (m.p. 16 °C)[1].
Process Visualization
Workflow for the isolation and purification of mesoxalonitrile cycloadducts.
References
Title: The Chemistry of Carbonyl Cyanide. Dienophilic Properties of Carbonyl Cyanide and Diethyl Mesoxalate.
Technical Support Center: Identifying and Minimizing Side Products in Mesoxalonitrile Reactions
Welcome to the technical support center for mesoxalonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with mesoxalonitrile,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for mesoxalonitrile reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with mesoxalonitrile, a highly reactive and versatile building block in organic synthesis. Here, we address common challenges related to side product formation, offering troubleshooting advice and preventative strategies to ensure the success of your experiments.
Introduction to Mesoxalonitrile Reactivity
Mesoxalonitrile, also known as 2-oxopropanedinitrile, is a potent electrophile due to the presence of a central carbonyl group flanked by two electron-withdrawing nitrile groups.[1] This high reactivity, while beneficial for various chemical transformations, also makes it susceptible to a range of side reactions. Understanding the underlying mechanisms of both desired and undesired pathways is critical for optimizing reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address specific problems you may encounter in the laboratory.
Question 1: My reaction is producing a significant amount of a water-soluble byproduct. What is it likely to be and how can I prevent its formation?
Answer:
The most probable water-soluble byproduct is a result of the hydrolysis of one or both nitrile groups.[2][3] The electron-deficient nature of the central carbonyl carbon makes the nitrile carbons highly susceptible to nucleophilic attack by water.
Partial Hydrolysis: Leads to the formation of an amide-nitrile intermediate.
Complete Hydrolysis: Results in the formation of a dicarboxylic acid derivative.
These hydrolysis products are often difficult to remove from the desired product due to their polarity.
Causality and Prevention:
Potential Cause
Explanation
Recommended Solution
Presence of Water in Solvents or Reagents
Even trace amounts of water can lead to significant hydrolysis, especially under prolonged reaction times or elevated temperatures.
Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents over an appropriate drying agent and dry all glassware in an oven prior to use.[3]
Acidic or Basic Reaction Conditions
Both acid and base can catalyze the hydrolysis of nitriles.[2]
Neutral or Buffered Conditions: If the reaction mechanism allows, maintain a neutral pH. If a base is required, consider using a non-nucleophilic, sterically hindered base. For acidic conditions, use the minimum effective concentration of the acid catalyst.
Aqueous Workup
Introducing water during the workup phase can lead to hydrolysis of unreacted mesoxalonitrile or the desired product if it also contains nitrile groups.
Non-Aqueous Workup: If possible, utilize a non-aqueous workup procedure. This may involve direct filtration of the product or precipitation followed by washing with a non-polar solvent. If an aqueous workup is unavoidable, perform it at low temperatures (0-5 °C) and as rapidly as possible.
Question 2: I'm observing the formation of polymeric or tar-like substances in my reaction mixture. What is causing this and how can I minimize it?
Answer:
Polymerization is a common issue in reactions involving highly reactive species like mesoxalonitrile. The formation of these intractable materials can significantly reduce the yield and complicate purification.
Causality and Prevention:
Potential Cause
Explanation
Recommended Solution
High Reaction Temperature
Elevated temperatures can promote self-polymerization or decomposition of mesoxalonitrile.[4]
Temperature Control: Maintain strict control over the reaction temperature. It is often beneficial to run reactions at lower temperatures, even if it extends the reaction time.[5][6]
High Concentration of Reactants
A high concentration of mesoxalonitrile can favor intermolecular reactions leading to oligomers and polymers.
Slow Addition/High Dilution: Add the mesoxalonitrile solution dropwise to the reaction mixture to maintain a low instantaneous concentration.[6] Conducting the reaction under high dilution can also favor the desired intramolecular reaction over intermolecular polymerization.
Presence of Initiators
Trace impurities, light, or air can sometimes initiate radical polymerization pathways.
Use of Inhibitors/Inert Atmosphere: For particularly sensitive reactions, consider adding a radical inhibitor. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation-initiated side reactions.[3]
Question 3: My reaction is yielding a mixture of products, including those from unexpected nucleophilic attack. How can I improve the selectivity?
Answer:
Mesoxalonitrile has multiple electrophilic sites. While the carbonyl carbon is the most reactive, the nitrile carbons can also be attacked by strong nucleophiles.
Causality and Prevention:
Potential Cause
Explanation
Recommended Solution
Highly Reactive Nucleophile
Strong, unhindered nucleophiles may exhibit poor selectivity, attacking both the carbonyl and nitrile groups.
Use of Milder Nucleophiles: If the reaction allows, consider using a less reactive nucleophile. This can be achieved by modifying the nucleophile with a protecting group that can be removed later.
Reaction Conditions Favoring Nitrile Addition
Certain Lewis acids or reaction conditions can activate the nitrile groups towards nucleophilic attack.
Optimize Lewis Acid/Catalyst: Carefully screen different Lewis acids or catalysts to find one that selectively activates the carbonyl group.
Thermodynamic vs. Kinetic Control
The initial product of kinetic control (often attack at the most accessible site) may not be the most stable thermodynamic product.
Adjust Reaction Temperature and Time: Lower temperatures generally favor the kinetic product, while higher temperatures can allow for equilibration to the thermodynamic product. Monitor the reaction progress by techniques like TLC or LC-MS to determine the optimal conditions.[7]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Mesoxalonitrile Reaction
This protocol provides a general framework for setting up a reaction to minimize water contamination.
Glassware Preparation: Dry all glassware (reaction flask, dropping funnel, condenser) in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator.
Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvents. Ensure all reagents are of high purity and stored under an inert atmosphere if they are moisture-sensitive.
Reaction Setup: Assemble the glassware hot and immediately purge with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
Reagent Addition: Dissolve the mesoxalonitrile in the anhydrous solvent and add it to the reaction vessel via a syringe or a dropping funnel. If the other reactant is a solid, ensure it is thoroughly dried before addition.
Temperature Control: Maintain the desired reaction temperature using an appropriate cooling or heating bath.
Workup: If an aqueous workup is necessary, cool the reaction mixture to 0-5 °C before slowly adding chilled, deionized water or a buffered solution. Extract the product quickly into an organic solvent.
Protocol 2: Purification of Mesoxalonitrile-derived Products from Polymeric Byproducts
If polymerization has occurred, the following steps can aid in purification.
Initial Filtration: If the polymer is insoluble, it may be possible to remove a significant portion by filtering the reaction mixture through a pad of celite.
Solvent Precipitation: Dissolve the crude product in a minimal amount of a good solvent. Then, slowly add a poor solvent to precipitate the desired product, leaving the more soluble oligomers in solution.
Column Chromatography: If the product is stable to silica gel, column chromatography can be an effective method for separating the desired compound from polymeric materials. A gradient elution from a non-polar to a more polar solvent system is often effective.
Visualization of Reaction Pathways
Diagram 1: Competing Reaction Pathways for Mesoxalonitrile
Caption: Competing reaction pathways for mesoxalonitrile.
Diagram 2: Troubleshooting Workflow for Mesoxalonitrile Reactions
Caption: A systematic workflow for troubleshooting mesoxalonitrile reactions.
Frequently Asked Questions (FAQs)
Q1: Can I use a metal catalyst in my mesoxalonitrile reaction?A1: Yes, but with caution. Some metal catalysts can coordinate to the nitrile groups, potentially leading to undesired side reactions. It is crucial to screen different catalysts and ligands to find a system that is selective for the desired transformation.
Q2: How can I purify my final product if it is unstable?A2: If the product is unstable, purification methods that require prolonged exposure to heat or silica/alumina should be avoided. Consider techniques such as recrystallization from a suitable solvent system at low temperatures or precipitation.
Q3: What analytical techniques are best for identifying side products?A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is highly effective. LC-MS can help identify the molecular weights of the byproducts, giving clues to their identity (e.g., addition of water, dimerization). NMR will provide structural information to confirm the identity of the side products.
Q4: Are there any specific safety precautions I should take when working with mesoxalonitrile?A4: Mesoxalonitrile is a reactive and potentially toxic compound. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Be aware of its reactivity and avoid contact with strong acids, bases, and oxidizing agents.
References
BenchChem. (2025). Minimizing byproduct formation in 3-Cyano-4-methylbenzenesulfonamide reactions. BenchChem.
BenchChem. (2025). Strategies to Minimize Byproducts in Reductive Cyclization: A Technical Support Guide. BenchChem.
BenchChem. (2025). Minimizing byproduct formation in nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone. BenchChem.
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Chemistry Steps.
National Center for Biotechnology Information. (n.d.). 2-Oxopropanedinitrile. PubChem. Retrieved from [Link]
BenchChem. (2025). Common side products in reactions with (Dibutylamino)acetonitrile. BenchChem.
Technical Support Center: Mesoxalonitrile Stabilization
Introduction: The Challenge of Mesoxalonitrile Stability Mesoxalonitrile, also known as carbon oxymalonitrile, is a potent electrophile valued in chemical synthesis and drug development for its unique reactivity. However...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Mesoxalonitrile Stability
Mesoxalonitrile, also known as carbon oxymalonitrile, is a potent electrophile valued in chemical synthesis and drug development for its unique reactivity. However, this high reactivity is also the source of its primary challenge: profound instability in solution. The central carbonyl group, activated by two adjacent electron-withdrawing nitrile groups, makes the molecule exceptionally susceptible to nucleophilic attack, primarily from water, leading to rapid degradation.[1][2][3]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for understanding and mitigating the instability of mesoxalonitrile. By implementing the strategies and protocols outlined below, users can significantly extend the viable lifetime of their solutions, ensuring experimental reproducibility and success.
Understanding the Instability: Core Degradation Pathways
The instability of mesoxalonitrile is not random; it follows predictable chemical pathways. The primary routes of degradation are hydrolysis and base-catalyzed polymerization.
Hydrolysis: The electrophilic carbonyl carbon is readily attacked by water, a weak nucleophile. This reaction is catalyzed by both acids and bases.[4][5] The initial hydrolysis can lead to a cascade of products, ultimately yielding compounds like cyanoglyoxylic acid and oxalic acid, rendering the mesoxalonitrile inactive for its intended purpose.
Polymerization: In the presence of basic nucleophiles or upon standing, mesoxalonitrile can undergo self-polymerization, often resulting in discolored (yellow to brown) solutions and insoluble precipitates.
These pathways underscore the necessity of a meticulously controlled chemical environment.
Caption: Workflow for preparing a stabilized mesoxalonitrile solution.
Materials:
Mesoxalonitrile
Anhydrous acetonitrile (CH₃CN), <30 ppm H₂O
Activated 3Å molecular sieves (optional, for long-term storage)
Oven-dried glassware (volumetric flask, vials)
Inert atmosphere chamber (glovebox) or Schlenk line
Syringes and needles (sterilized and dried)
Procedure:
Preparation: Place all glassware in an oven at 120°C for at least 4 hours. Transfer to a desiccator to cool to room temperature. Move the cooled glassware into a glovebox or prepare for use on a Schlenk line.
Weighing: Inside the inert atmosphere, weigh the required amount of mesoxalonitrile directly into the volumetric flask. (e.g., 80.04 mg for 10 mL of a 100 mM solution).
Dissolution: Using a dry syringe, add approximately 80% of the final volume of anhydrous acetonitrile to the flask. Gently swirl to dissolve the solid completely.
Final Volume: Once dissolved, carefully add anhydrous acetonitrile to the calibration mark. Cap the flask and invert several times to ensure homogeneity.
Aliquoting & Storage: Immediately aliquot the solution into smaller, single-use amber vials that have been purged with inert gas. For long-term storage (>1 week), add a few beads of activated 3Å molecular sieves to each vial.
Sealing and Storing: Securely seal each vial. Wrap the cap/septum junction with Parafilm. Place the vials in a labeled box and store at -20°C or -80°C, protected from light.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a stability-indicating HPLC method to quantify the remaining intact mesoxalonitrile over time. [6][7][8]A decrease in the main peak area and the appearance of new peaks indicate degradation.
Instrumentation & Conditions:
HPLC System: Standard HPLC with a UV detector.
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic; 70:30 (v/v) Acetonitrile : Water with 0.1% Phosphoric Acid.
Initial Analysis (T=0): Immediately after preparing the stock solution (Protocol 1), prepare a working sample by diluting the stock 1:100 in the mobile phase. Inject this sample to get the initial (100%) peak area for the intact mesoxalonitrile.
Time-Point Analysis: At designated time points (e.g., 24h, 48h, 1 week, 1 month), remove a storage vial from the freezer. Allow it to equilibrate to room temperature before opening to prevent condensation.
Sample Preparation: Prepare a working sample in the same manner as the T=0 sample.
Injection & Analysis: Inject the sample onto the HPLC system. Record the chromatogram.
Data Interpretation: Compare the peak area of the mesoxalonitrile at the new time point to the T=0 peak area. The appearance of new, earlier-eluting peaks is indicative of more polar hydrolysis products.
Table 1: Summary of Recommended Stabilization & Storage Conditions
Parameter
Recommended Condition
Rationale
Solvent
Anhydrous Acetonitrile (<30 ppm H₂O)
Aprotic, non-nucleophilic, and minimizes water for hydrolysis. [9]
Buffers introduce water and potential nucleophiles. [4]
References
El-Gindy, A., Emara, S., & Mostafa, N. M. (2012). Spectrophotometric and chromatographic determination of glipizide in presence of its degradation products. Journal of the Brazilian Chemical Society, 23, 1295-1304. Available at: [Link]
LibreTexts. (2023). 20.7 Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
LibreTexts. (2019). 20.9: Nitriles. Chemistry LibreTexts. Available at: [Link]
LookChem. (n.d.). CAS No.1115-12-4, mesoxalonitrile Suppliers. Available at: [Link]
Ministry of Food and Drug Safety. (n.d.). Analytical Methods. Available at: [Link]
OpenStax. (2023). 20.7 Chemistry of Nitriles. OpenStax. Available at: [Link]
Santos, P. F., & Le-Dévéhat, F. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 13(8), 906-923. Available at: [Link]
Wikipedia. (n.d.). Nitrile anion. Available at: [Link]
Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Bioorganic & medicinal chemistry, 16(12), 6323–6331. Available at: [Link]
Yan, J., Jian, H., & Wang, J. (2007). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Water research, 41(15), 3449-3457. Available at: [Link]
Techno PharmChem. (n.d.). ACETONITRILE Safety Data Sheet. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 7. ANALYTICAL METHODS. Available at: [Link]
LibreTexts. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. Available at: [Link]
ScienceDirect. (2026). Solution stability. ScienceDirect. Available at: [Link]
Copley, S. D. (2000). Evolution of a metabolic pathway for degradation of a toxic xenobiotic: the patchwork approach. Trends in genetics : TIG, 16(6), 261-265. Available at: [Link]
IntechOpen. (2018). Hydrolysis Reactions. IntechOpen. Available at: [Link]
Collaborative International Pesticides Analytical Council (CIPAC). (2020). Multi-active method for the analysis of active substances in formulated products. Available at: [Link]
Sørensen, S. R., Holtze, M. S., Simonsen, A., & Aamand, J. (2014). Degradation of three benzonitrile herbicides by Aminobacter MSH1 versus soil microbial communities: pathways and kinetics. Pest management science, 70(8), 1291-1298. Available at: [Link]
Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Available at: [Link]
Sagar, S. G., & Sreenivas, N. (2021). Stability Indicating HPLC Method for Glycopyrrolate Estimation in Pharmaceutical Formulations. Analytical and Bioanalytical Chemistry Research, 8(2), 199-209. Available at: [https://abc. Chemists._ir/article_127025.html]([Link]. Chemists._ir/article_127025.html)
Google Patents. (n.d.). CN102749389B - Analytic method of acrylonitrile material.
ResearchGate. (2013). (PDF) Degradation pathways of three benzonitrile herbicides – ioxynil, bromoxynil and dichlobenil – in pure bacterial cultures versus agricultural soil. Available at: [Link]
Gilar, M., & Bouvier, E. S. (2004). Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile. Nucleosides, nucleotides & nucleic acids, 23(5), 767-775. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Available at: [Link]
Technical Support Center: Mesoxalonitrile Isolation and Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing and isolating mesoxalonitrile (also known as ca...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical challenges researchers face when synthesizing and isolating mesoxalonitrile (also known as carbonyl dicyanide or oxopropanedinitrile, CAS 1115-12-4).
Due to the extreme electrophilicity of the carbonyl carbon—flanked by two highly electron-withdrawing cyano groups—mesoxalonitrile is exceptionally prone to nucleophilic attack. Standard aqueous work-ups will lead to catastrophic product loss and severe safety hazards. This guide provides field-proven, self-validating protocols to ensure high-yield, anhydrous isolation.
Part 1: Troubleshooting FAQs
Q1: My product completely disappears during the extraction phase. What is happening mechanistically?A: If you are using a standard aqueous/organic extraction, your product is being destroyed. Mesoxalonitrile features an intensely electrophilic carbonyl carbon. When exposed to water, it undergoes rapid nucleophilic attack to form dihydroxymalononitrile (the hydrate). This reaction is not only destructive to your yield but is highly exothermic and can be explosive[1]. Following hydration, the intermediate rapidly decomposes into oxalic acid and highly toxic hydrogen cyanide (HCN) gas[2].
Q2: I accidentally exposed my reaction to atmospheric moisture. What are the immediate signs, and what should I do?A: The immediate signs of moisture exposure are the evolution of heat, a sudden color change (often turning yellow or brownish-red), and the bubbling of HCN gas[2]. If this occurs, immediately quench the reaction by cooling it in an ice bath and carefully venting the apparatus into a basic scrubber (e.g., 10% NaOH) to neutralize the evolved HCN. Do not attempt to salvage the product; the hydrolysis is irreversible.
Q3: How can I remove inorganic salts or byproducts if I cannot use an aqueous wash?A: You must rely on differential solubility under strictly anhydrous conditions. By adding a non-polar anhydrous solvent (like dry hexanes or toluene) to your reaction mixture, you can force polar inorganic salts to precipitate. These can then be removed via inert filtration (e.g., a Schlenk frit) under a positive pressure of argon[3].
Q4: Can I use a mild aqueous base like saturated NaHCO₃ to neutralize residual acid?A: Absolutely not. Basic conditions aggressively accelerate the nucleophilic attack of water on the carbonyl carbon and promote the rapid elimination of cyanide ions. You must neutralize acids using anhydrous methods, such as stirring the organic solution over anhydrous, finely powdered sodium carbonate (Na₂CO₃) or basic alumina under an argon atmosphere, followed by inert filtration.
Part 2: Solvent Compatibility & Stability Profile
To design a self-validating system, you must control the microenvironment of the molecule. The table below summarizes the quantitative parameters for solvent selection during the work-up of mesoxalonitrile.
Solvent Category
Recommended Examples
Max Water Content
Compatibility
Mechanistic Rationale
Expected Half-Life (20 °C)
Protic / Aqueous
Water, Methanol, Ethanol
N/A
STRICTLY FORBIDDEN
Rapid nucleophilic attack at the carbonyl carbon; violent exothermic hydrolysis[1].
< 1 second
Basic / Nucleophilic
Pyridine, TEA, DMF
N/A
STRICTLY FORBIDDEN
Catalyzes hydration; acts as a nucleophile leading to rapid polymerization.
< 1 minute
Halogenated
Dichloromethane (DCM)
< 10 ppm
EXCELLENT
Inert to electrophilic carbonyls; excellent solubility for the nitrile; low boiling point.
> 6 months (sealed)
Ethers
Diethyl Ether, THF
< 10 ppm
EXCELLENT
Non-nucleophilic; easily removed under reduced pressure. Must be peroxide-free.
> 6 months (sealed)
Hydrocarbons
Toluene, Hexanes
< 10 ppm
GOOD
Completely inert; highly useful as an anti-solvent for precipitating polar byproducts.
> 6 months (sealed)
Part 3: Validated Protocol for Anhydrous Isolation
This protocol replaces traditional aqueous work-up with a self-validating anhydrous purification pathway. Every step is designed to prevent nucleophilic attack while isolating the pure electrophile.
Prerequisites:
All glassware must be flame-dried under vacuum and purged with high-purity Argon. Solvents must be freshly distilled over appropriate drying agents (e.g., CaH₂ for DCM) and transferred via cannula.
Step 1: Precipitation of Byproducts (Anti-Solvent Addition)
Upon completion of the synthesis, cool the crude reaction mixture (typically in dry DCM or ether) to 0 °C under argon.
Slowly add 3 volumes of anhydrous hexanes or dry toluene via syringe.
Causality: Mesoxalonitrile remains soluble in the mixed organic phase, while polar inorganic salts and high-molecular-weight byproducts crash out. This bypasses the need for an aqueous-organic phase separation.
Step 2: Inert Filtration
Transfer the suspension via a wide-bore cannula onto a dry Schlenk frit (porosity 3 or 4) attached to a clean, flame-dried Schlenk flask.
Filter the mixture under a positive pressure of argon.
Causality: The high surface area of a filter cake easily traps ambient moisture. Schlenk filtration ensures the highly electrophilic product never contacts atmospheric water, preventing the generation of HCN[2].
Step 3: Solvent Removal
Attach the receiving Schlenk flask to a vacuum line equipped with a secondary cold trap (-78 °C).
Evaporate the solvent under reduced pressure, maintaining the water bath temperature below 20 °C.
Causality: Mesoxalonitrile is volatile and thermally sensitive. Elevated temperatures can induce autopolymerization or degradation.
Step 4: Fractional Vacuum Distillation
Equip the flask with a short-path distillation head under argon.
Distill the crude liquid under reduced pressure (e.g., ~20 °C at 20 mmHg).
Collect the pure mesoxalonitrile in a receiver flask cooled in a dry ice/acetone bath.
Causality: Distillation completely separates the volatile mesoxalonitrile from any non-volatile oligomers. The cold receiver prevents product loss due to its high vapor pressure and stabilizes the pure compound[3].
Part 4: Process Visualization
The following workflow diagram illustrates the logical divergence between a catastrophic aqueous work-up and the correct anhydrous methodology.
Fig 1. Mechanistic pathways of mesoxalonitrile work-up comparing aqueous vs. anhydrous conditions.
References
Urben, P. G. (Ed.). (1995). Bretherick's Handbook of Reactive Chemical Hazards. epdf.pub.
Martin, E. L. (1971). Carbonyl dicyanide. Organic Syntheses, 51, 70. Cited in Bretherick's Handbook.
Böttcher, T. et al. (2026). Preparation and Characterization of Oxalyl Dicyanide. Inorganic Chemistry.
Technical Support Center: Catalyst Selection for Efficient Mesoxalonitrile Conversions
For Researchers, Scientists, and Drug Development Professionals Welcome to your comprehensive guide on catalyst selection for efficient mesoxalonitrile conversions. As a Senior Application Scientist, my goal is to provid...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to your comprehensive guide on catalyst selection for efficient mesoxalonitrile conversions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and practical troubleshooting advice to ensure the success and reproducibility of your experiments. This guide is structured to provide a deep dive into catalyst selection, address common experimental hurdles, and answer frequently asked questions.
PART 1: The Core Directive: Strategic Catalyst Selection
The efficiency and selectivity of mesoxalonitrile conversions are critically dependent on the choice of catalyst. A strategic approach to catalyst selection involves considering the specific transformation, the nature of the substrate, and the desired product.
Steric and electronic properties influence catalyst-substrate interactions.
Electron-donating or -withdrawing groups on the substrate may necessitate catalysts with complementary electronic properties. Chiral catalysts are essential for asymmetric synthesis.[4][6]
Reaction Conditions
Temperature, pressure, and solvent affect catalyst activity, stability, and selectivity.
Robust catalysts are required for reactions at elevated temperatures and pressures.[7]
Process Scale
Catalyst cost, availability, and ease of separation are crucial for large-scale synthesis.
Heterogeneous catalysts are often favored for their ease of recovery and reuse.[1]
A Closer Look at Common Catalyst Systems
1.2.1 Hydrogenation Reactions: The Power of Palladium
Palladium on carbon (Pd/C) is a workhorse catalyst for the hydrogenation of carbon-carbon double bonds in mesoxalonitrile derivatives.[2][8]
Why it Works: Palladium's d-orbitals effectively interact with the π-system of the double bond and with hydrogen, facilitating the addition of hydrogen atoms across the bond.
Expert Insight: The choice of support and palladium loading can significantly impact catalytic activity. For instance, a 5% or 10% Pd/C is commonly used.[2] The "M type" is a general-purpose catalyst suitable for a wide range of hydrogenations, including olefins and nitriles.[2]
1.2.2 Cyanation Reactions: The Role of Lewis Acids
Lewis acids are pivotal in activating mesoxalonitrile for nucleophilic attack by a cyanide source.[3]
Mechanism of Action: The Lewis acid coordinates to a nitrile nitrogen, increasing the electrophilicity of the carbon atom and making it more susceptible to cyanation.[9]
Common Choices: A range of Lewis acids, including trimethylsilyl triflate, CoCl₂, and BF₃-Et₂O, have been employed for this purpose.[3]
1.2.3 Enantioselective Conversions: The Finesse of Organocatalysis
Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in mesoxalonitrile conversions without the need for transition metals.[4][5]
How it Achieves Selectivity: Chiral organocatalysts, such as those derived from cinchona alkaloids or amino acids, create a chiral environment around the substrate, directing the approach of the nucleophile to one face of the molecule.[10][11]
Key Advantage: Organocatalysts are often more tolerant to air and moisture compared to many metal-based catalysts, simplifying experimental setup.[4]
PART 2: Troubleshooting and FAQs: Your Experimental Companion
This section is dedicated to addressing the common challenges encountered in the lab and providing practical, actionable solutions.
Troubleshooting Guide
Issue
Potential Cause
Recommended Solution
Low or No Conversion
Catalyst Inactivity: The catalyst may be poisoned or deactivated.[12]
Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. For Pd/C, pyrophoric nature upon exposure to air after reaction requires careful handling. Consider a pre-treatment or activation step.
Improper Reaction Conditions: Temperature, pressure, or reaction time may be suboptimal.[7]
Systematically vary the reaction parameters. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.[7]
Poor Reagent Quality: Starting materials or solvents may contain impurities or water.[7]
Purify starting materials and use anhydrous solvents.[7]
Poor Selectivity
Incorrect Catalyst Choice: The chosen catalyst may not be selective for the desired transformation.
Screen a variety of catalysts with different electronic and steric properties.[12]
Suboptimal Reaction Conditions: Temperature can influence the rates of competing side reactions.[7]
Try running the reaction at a lower temperature, which often favors the desired kinetic product.[12]
Difficulty Reproducing Literature Results
Subtle Experimental Variables: Minor differences in reagent quality, solvent purity, or reaction setup can have a significant impact.
Pay close attention to the details of the reported procedure. If possible, contact the authors for clarification. It's also known that reported yields can sometimes be optimistic.[13]
Frequently Asked Questions (FAQs)
Q: How do I safely handle cyanide-containing reagents?
A: Cyanide compounds are highly toxic and require strict safety protocols.[14][15]
Always work in a certified chemical fume hood.[14][16]
Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[14][16]
Keep acids away from cyanide salts to prevent the formation of highly toxic hydrogen cyanide gas.[14][15]
Have a cyanide-specific emergency response plan and antidote kit available.[17]
Decontaminate all glassware and work surfaces with a pH 10 buffer solution followed by a 10% bleach solution.[16][18]
Q: What is the difference between a homogeneous and a heterogeneous catalyst, and which should I choose?
A:
Homogeneous catalysts are soluble in the reaction medium. They often exhibit high activity and selectivity due to their well-defined active sites. However, their separation from the product can be challenging.[1]
Heterogeneous catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid or gas phase reaction. They are easily separated by filtration, making them ideal for industrial processes and continuous flow applications.[1][19]
The choice depends on your specific application. For small-scale synthesis where high selectivity is paramount, a homogeneous catalyst might be preferred. For larger-scale production where catalyst recycling is important, a heterogeneous catalyst is often the better choice.
Q: Can I reuse my palladium on carbon catalyst?
A: Yes, one of the key advantages of heterogeneous catalysts like Pd/C is their reusability.[20] After the reaction, the catalyst can be filtered, washed, and dried carefully under vacuum before being used in subsequent reactions. However, a gradual decrease in activity may be observed over multiple cycles due to catalyst poisoning or structural changes.
PART 3: Protocols and Visualizations
Detailed Experimental Protocol: Hydrogenation of Cyclopentene using Pd/C
This protocol provides a general procedure for the hydrogenation of an alkene.[21]
Safety First: Ensure the entire procedure is conducted in a well-ventilated fume hood. Wear appropriate PPE.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cyclopentene (1.0 mmol) and a suitable solvent (e.g., ethanol or ethyl acetate, 10 mL).
Catalyst Addition: Carefully add 10% Pd/C (1-5 mol%) to the flask. Note: Handle Pd/C in an inert atmosphere if possible, as it can be pyrophoric.[21]
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
Hydrogen Introduction: Connect the flask to a balloon filled with hydrogen gas.
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the deflation of the hydrogen balloon.
Workup: Once the reaction is complete, carefully remove the hydrogen balloon and purge the flask with nitrogen.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C. Wash the filter cake with a small amount of the reaction solvent.
Catalyst Quenching: Immediately quench the used catalyst on the filter paper with water to prevent ignition.[21]
Product Isolation: The filtrate contains the product, cyclopentane, which can be isolated by removing the solvent under reduced pressure.
Visualizing the Workflow
Catalyst Selection Workflow
Caption: A systematic workflow for selecting and optimizing a catalyst for mesoxalonitrile conversions.
Troubleshooting Logic for Low Yield
Caption: A decision tree to systematically troubleshoot low reaction yields.
References
Benchchem. Technical Support Center: Optimizing Reaction Conditions for 3-Oxonitrile Production.
Royal Society of Chemistry.
Stanford Environmental Health & Safety.
ChemRxiv.
LSU Health Shreveport. Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
University of Rochester. How To: Troubleshoot a Reaction.
MilliporeSigma.
Organic Chemistry Portal. A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles.
Almac. Reaction Chemistry & Engineering.
Benchchem. Technical Support Center: Overcoming Low Reactivity in Nitrile Functional Group Reactions.
Royal Society of Chemistry. Double metal cyanides as heterogeneous Lewis acid catalysts for nitrile synthesis via acid-nitrile exchange reactions.
Organic Chemistry Portal.
Reddit. What are some common causes of low reaction yields? : r/Chempros.
Tokyo Chemical Industry.
Benchchem.
ACS Publications.
MDPI.
Clariant.
PMC. Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons.
Royal Society of Chemistry. Transition metal nitride catalysts for selective conversion of oxygen-containing molecules.
PMC. Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.
University of South Carolina. Characterization and Hydrogenation Activity of Supported Palladium Particles.
MDPI.
Dartmouth College. Cyanide Salts - Environmental Health and Safety.
Taylor & Francis Online.
Benchchem. improving reaction yield for nitrile synthesis.
ResearchGate. (PDF)
Johnson Matthey.
MDPI. Organocatalytic Enantioselective Henry Reactions.
Benchchem.
PubMed.
University of Windsor.
Centers for Disease Control and Prevention. Cyanide | Chemical Emergencies.
Johnson Matthey.
Google Patents. US3988359A - Catalyst for use in and process for preparing acrylonitrile.
Analytical Methods for the Characterization of Mesoxalonitrile: A Comparative Guide
As a Senior Application Scientist navigating the complexities of highly reactive electrophiles, I frequently encounter the analytical pitfalls associated with cyano-carbonyls. Mesoxalonitrile (carbonyl cyanide, CO(CN)2...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complexities of highly reactive electrophiles, I frequently encounter the analytical pitfalls associated with cyano-carbonyls. Mesoxalonitrile (carbonyl cyanide,
CO(CN)2
) is a premier dienophile and a critical building block in the synthesis of potent mitochondrial uncouplers like CCCP (carbonyl cyanide m-chlorophenylhydrazone) and FCCP 1[1].
However, its extreme electrophilicity presents a severe analytical challenge: ambient moisture rapidly hydrolyzes mesoxalonitrile into carbon dioxide and highly toxic hydrogen cyanide. Consequently, standard characterization workflows inevitably fail, yielding only degradation artifacts. This guide objectively compares the analytical modalities required to characterize mesoxalonitrile, contrasting its spectral performance with alternative synthetic reagents like phosgene and diethyl mesoxalate, and provides field-proven, self-validating experimental protocols.
Comparative Spectral Profiling: Mesoxalonitrile vs. Alternatives
To truly understand the analytical signature of mesoxalonitrile, we must compare it against alternative carbonyl-containing electrophiles. The two strongly electron-withdrawing cyano groups act as pseudo-halogens, drastically altering the electronic environment of the central carbonyl carbon 2[2].
13C
NMR Spectroscopy : In mesoxalonitrile, the carbonyl carbon resonates at 140.4 ppm , while the cyano carbons appear at 110.7 ppm (at -30 °C) 3[3]. By comparison, the carbonyl carbon of phosgene (
Cl2CO
) is slightly more deshielded (~142.8 ppm), whereas the tricarbonyl alternative, diethyl mesoxalate, shows a highly deshielded central ketone signal at ~182 ppm. The relative shielding in mesoxalonitrile is a direct consequence of the unique
π
-delocalization and the sp-hybridized nature of the adjacent nitriles.
FT-IR Spectroscopy : The
ν(C=O)
stretch of mesoxalonitrile is heavily blue-shifted to ~1770–1889 cm⁻¹ (depending on the matrix) due to the inductive removal of electron density from the carbonyl oxygen, which increases the C=O bond order 2[2]. This easily distinguishes it from diethyl mesoxalate (~1750 cm⁻¹) but places it in a similar high-frequency regime as phosgene (~1815 cm⁻¹).
Table 1: Performance Matrix of Analytical Modalities
Analytical Modality
Primary Application
Key Diagnostic Signals
Limit of Detection (LOD)
Sample Prep / Handling Requirements
13C
NMR (-30 °C)
Absolute structural elucidation
140.4 ppm (C=O)110.7 ppm (C≡N)
~1-5 mg / 0.6 mL
Strict anhydrous
CDCl3
, J. Young tube, low-temp acquisition.
FT-IR (Gas/Matrix)
Functional group verification
Highly blue-shifted
ν(C=O)
~10-50 µg
Matrix isolation or anhydrous gas cell; Avoid KBr pellets .
GC-MS (EI)
Trace analysis & purity profiling
m/z 80.00
[M]+
< 1 ng
Direct injection requires inert columns; derivatization preferred.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed with built-in causality—explaining why each step is necessary to prevent the degradation of mesoxalonitrile.
Causality: At ambient temperatures, even the trace moisture present in commercially "dry" deuterated solvents initiates rapid hydrolysis of mesoxalonitrile. Furthermore, because the molecule lacks protons, Nuclear Overhauser Effect (NOE) enhancement cannot be utilized, necessitating specific pulse sequences.
Solvent Preparation: Dry
CDCl3
over activated 3Å molecular sieves for 48 hours. Degas the solvent via three freeze-pump-thaw cycles to remove dissolved oxygen and atmospheric moisture.
Sample Preparation (Glovebox): Working strictly under an argon atmosphere (
O2
< 0.5 ppm,
H2O
< 0.5 ppm), dissolve 15 mg of mesoxalonitrile in 0.6 mL of the prepared anhydrous
CDCl3
.
Containment: Transfer the solution into a J. Young NMR tube equipped with a PTFE valve. Seal the tube tightly before removing it from the glovebox to establish a self-contained, moisture-free system.
Instrument Equilibration: Pre-cool the NMR spectrometer probe to -30 °C. Insert the sample and allow exactly 15 minutes for thermal equilibration to prevent line broadening caused by temperature gradients.
Acquisition Parameters: Acquire the
13C
spectrum using an inverse-gated decoupling pulse sequence. Why? This ensures quantitative integration without NOE bias. Set a long relaxation delay (
D1≥5s
) to account for the long
T1
relaxation times of the quaternary carbons.
Protocol B: Matrix-Isolation FT-IR Spectroscopy
Causality: Traditional KBr pellets are inherently hygroscopic. The pressure applied during pellet pressing forces trace water into contact with mesoxalonitrile, instantly hydrolyzing it and yielding false-positive hydroxyl (-OH) and amine (-NH) stretches.
System Purge: Utilize a high-vacuum cryogenic matrix-isolation setup. Purge the deposition lines with ultra-high purity (UHP) Argon for 30 minutes.
Co-Deposition: Sublimate mesoxalonitrile at reduced pressure and co-deposit it with a vast excess of UHP Argon (ratio of 1:1000) onto a cesium iodide (CsI) window cooled to 11 K using a closed-cycle helium cryostat. Why? The argon matrix isolates individual mesoxalonitrile molecules, preventing intermolecular reactions and trapping them in a moisture-free lattice.
Spectral Acquisition: Scan the infrared spectrum from 4000 to 400 cm⁻¹ at a resolution of 1 cm⁻¹. Look for the diagnostic, highly blue-shifted
ν(C=O)
stretch and the symmetric/asymmetric
ν(C≡N)
stretches.
Analytical Workflow Visualization
The following diagram maps the analytical decision tree and highlights the critical degradation pathway that dictates the stringent handling requirements.
Figure 1: Analytical workflow for mesoxalonitrile and moisture-induced degradation pathway.
References
Millimeter wave spectra of carbonyl cyanide
Astronomy & Astrophysics
URL:[Link][3]
Infrared signatures of the NCCO radical
ResearchGate
URL:[Link][2]
A Comparative Guide to the Quantitative Analysis of Mesoxalonitrile Using HPLC-UV
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates and specialized reagents is paramount to ensuring the safety, efficacy, and quality of pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the accurate quantification of reactive intermediates and specialized reagents is paramount to ensuring the safety, efficacy, and quality of pharmaceutical products. Mesoxalonitrile, also known as Carbonyl Cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP), is a potent uncoupler of mitochondrial oxidative phosphorylation widely used in cell biology research.[1] Its precise quantification is crucial for understanding its biological effects and for quality control purposes. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for the quantitative analysis of mesoxalonitrile, alongside alternative analytical techniques. The methodologies and comparisons presented herein are grounded in established analytical principles to ensure scientific integrity and provide actionable insights for laboratory professionals.
The Central Role of HPLC-UV in Mesoxalonitrile Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, offering high-resolution separation of complex mixtures.[2][3] When coupled with a UV detector, it provides a robust and sensitive method for the quantification of chromophoric compounds like mesoxalonitrile. The inherent aromaticity and conjugated system of the dinitrophenylhydrazone moiety in mesoxalonitrile's structure lend itself to strong UV absorbance, making HPLC-UV an ideal analytical choice.[4][5]
The primary advantage of HPLC-UV lies in its specificity. By separating mesoxalonitrile from potential impurities, degradants, or matrix components prior to detection, this method ensures that the quantitative data is accurate and reliable. This is a critical consideration in stability-indicating assays and in the analysis of complex biological samples.[6]
Comparative Analysis of Analytical Techniques
While HPLC-UV stands out for its specificity and sensitivity, other analytical techniques can be considered for the quantification of mesoxalonitrile. The choice of method often depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
Parameter
HPLC-UV
Gas Chromatography (GC-MS)
UV-Vis Spectrophotometry (Direct)
Specificity
High (Separation before detection)
High (Separation and mass identification)
Low (Interference from other absorbing species)
Sensitivity
High (ng/mL to pg/mL)
Very High (pg/mL to fg/mL)
Moderate (µg/mL)
Sample Volatility
Not a primary concern
Requires volatile or derivatized analytes
Not a concern
Matrix Complexity
Handles complex matrices well with appropriate sample preparation
Susceptible to matrix interference; may require extensive cleanup
Highly susceptible to matrix interference
Instrumentation Cost
Moderate to High
High
Low
Throughput
Moderate
Moderate
High
Key Advantage
Robustness and established methodology for similar compounds.[4][5]
High sensitivity and definitive identification.[7][8]
Simplicity and speed for pure samples.[9][10][11][12]
Key Disadvantage
Requires chromatographic expertise and method development.
Mesoxalonitrile may require derivatization due to its polarity and thermal lability.[7]
Lack of specificity; unsuitable for complex mixtures.
In-Depth Experimental Protocol: HPLC-UV for Mesoxalonitrile
The following protocol is a robust starting point for the quantitative analysis of mesoxalonitrile, based on established methods for similar analytes.[4][5] Method validation according to International Council on Harmonisation (ICH) guidelines is essential before routine use.[13]
Chromatographic Conditions
Instrument: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable initial choice.
Mobile Phase: A gradient of acetonitrile and water (both HPLC grade) is recommended. A starting point could be a gradient from 40% to 90% acetonitrile over 15 minutes. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the aqueous phase can improve peak shape.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: Based on the structure of mesoxalonitrile, a wavelength in the range of 350-380 nm is likely to provide good sensitivity. A PDA detector can be used to determine the optimal wavelength from the UV spectrum of the analyte.
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of mesoxalonitrile reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent like acetonitrile or methanol.
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
Sample Preparation: The sample preparation method will depend on the matrix. For drug substances, a simple dissolution in the mobile phase may be sufficient. For more complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary.
Method Validation Parameters
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. A correlation coefficient (r²) of >0.999 is desirable.
Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of mesoxalonitrile at three levels (low, medium, and high). The recovery should typically be within 98-102%.
Precision:
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the test concentration. The relative standard deviation (RSD) should be less than 2%.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two days should be less than 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Visualizing the Workflow and Comparison
To better illustrate the analytical process and the decision-making involved, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of mesoxalonitrile using HPLC-UV.
Caption: Logical comparison of analytical methods for mesoxalonitrile quantification.
Conclusion
For the routine quantitative analysis of mesoxalonitrile, HPLC-UV presents a well-balanced approach offering high specificity, good sensitivity, and robustness. While GC-MS provides superior sensitivity and definitive identification, the potential need for derivatization may add complexity to the workflow. Direct UV-Vis spectrophotometry, although simple and rapid, is best reserved for the analysis of pure, uncomplicated samples due to its inherent lack of specificity. The successful implementation of any analytical method hinges on rigorous validation to ensure the generation of reliable and accurate data, which is the bedrock of sound scientific research and drug development.
References
Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. Emery Pharma. Accessed March 10, 2026. [Link]
de la Cruz, P., et al. Solvent Free, Microwave Assisted Conversion of Aldehydes into Nitriles and Oximes in the Presence of NH2OH·HCl and TiO2. Molecules. 2009. [Link]
Save My Exams. Nitriles (OCR A Level Chemistry A): Revision Note. Save My Exams. Accessed March 10, 2026. [Link]
Bălăşoiu, A., et al. HPLC-UV method approach for the analysis and impurity profiling of Captopril. ResearchGate. 2019. [Link]
Arayne, M. S., et al. Current Pharmaceutical Analysis. 2015. [Link]
NJ Labs. Gas Chromatography – Mass Spectrometry Analysis. NJ Labs. Accessed March 10, 2026. [Link]
Zhang, T., & Jiang, G. Quantitative Analysis of Carbonyl-DNPH Derivatives by UHPLC–UV. LCGC International. 2020. [Link]
Winkler, C. K., et al. Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water. ResearchGate. 2025. [Link]
Herlax, V., et al. Effect of carbonylcyanide-4- (trifluoromethoxy)phenylhydrazone (FCCP) on the interaction of 1-anilino-8- naphthalene sulfonate (ANS) with phosphatidylcholine liposomes. CONICET. 2014. [Link]
Szekely, G., et al. Direct Synthesis of Nitriles from Carboxylic Acids Using Indium-Catalyzed Transnitrilation: Mechanistic and Kinetic Study. ACS Publications. 2019. [Link]
Shimadzu. Gas Chromatography – Mass Spectrometry Analysis. Shimadzu. Accessed March 10, 2026. [Link]
Aoyama, H., et al. Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone-induced toxicities in rats: comparative study with other mitochondrial uncouplers (2,4-dinitrophenol, OPC-163493 and tolcapone). Journal of Toxicologic Pathology. 2020. [Link]
University of Pittsburgh School of Medicine. Case 83 --Clinical Chemistry Case. University of Pittsburgh. Accessed March 10, 2026. [Link]
Darwish, I. A., et al. Spectrophotometric determination of the sulfhydryl containing drug mesna. CORE. 2015. [Link]
D'Avolio, A., et al. High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Journal of Chromatography A. 2010. [Link]
Al-Enizi, M. M. Spectrophotometric Determination of Mesalazine. ResearchGate. 2020. [Link]
Balint, A., et al. "HPLC-UV method approach for the analysis and impurity profiling of Captopril ". SciSpace. 2019. [Link]
Reddy, B. C. K., et al. SPECTROPHOTOMETRIC DETERMINATION OF DRUGS IN BULK AND PHARMACEUTICAL DOSAGE FORMS BY OXIDATION WITH NBS AS ANALYTICAL REAGENT. International Journal of Research in Pharmacy and Chemistry. 2014. [Link]
Darji, B., et al. Ratio Spectra Derivative and Zero-Crossing Difference Spectrophotometric Determination of Olmesartan Medoxomil and Hydrochlorothiazide in Combined Pharmaceutical Dosage Form. Indian Journal of Pharmaceutical Sciences. 2009. [Link]
Ahmed, A., et al. New Applications of Gas Chromatography and Gas Chromatography-Mass Spectrometry for Novel Sample Matrices in the Forensic Sciences: A Literature Review. MDPI. 2023. [Link]
Istudor, V., et al. HPLC-UV Analysis Coupled with Chemometry to Identify Phenolic Biomarkers from Medicinal Plants, used as Ingredients in Two Food Supplement Formulas. Farmacia. 2013. [Link]
A Comparative Guide to the Structural Elucidation of Mesoxalonitrile Adducts by X-ray Crystallography
This guide provides an in-depth, technical comparison of X-ray crystallography against other common analytical methods for the structural elucidation of mesoxalonitrile adducts. Designed for researchers, medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth, technical comparison of X-ray crystallography against other common analytical methods for the structural elucidation of mesoxalonitrile adducts. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust and defensible structural determination.
Introduction: The Strategic Importance of Mesoxalonitrile Adducts
Mesoxalonitrile, with its highly electrophilic central carbonyl carbon flanked by two nitrile groups, is a potent reactant for forming covalent adducts with nucleophilic residues in proteins. These adducts are of significant interest in drug discovery, particularly for developing targeted covalent inhibitors (TCIs) and chemical probes. The formation of a covalent bond can lead to enhanced potency, prolonged duration of action, and improved therapeutic outcomes.
However, the reactivity of mesoxalonitrile can lead to multiple potential products, including hydrates, hemiacetals, or covalent adducts with different stereochemical configurations. Therefore, unambiguous structural characterization is not merely a formality but a critical step to validate the mechanism of action, guide structure-activity relationship (SAR) studies, and ensure intellectual property claims. The nitrile moiety itself is a key functional group, capable of acting as a hydrogen bond acceptor or engaging in polar interactions within a protein active site, roles that have been extensively documented through crystallographic studies.[1][2][3] Its small steric footprint allows it to probe narrow clefts in protein binding pockets, making its precise location and orientation vital pieces of information.[1]
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[4][5] The technique relies on the diffraction of a monochromatic X-ray beam by the ordered array of molecules in a single crystal.[6] The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined and a 3D model of the molecule can be built.[5][7]
Why SCXRD is the Gold Standard for Adduct Elucidation
For covalent adducts, particularly those involving chiral centers, SCXRD provides unparalleled and unambiguous data. Its key advantages include:
Absolute Structure Determination: It can definitively determine the connectivity, configuration, and conformation of a molecule. For chiral adducts, crystallographic analysis can establish the absolute stereochemistry, a feat that is often challenging for other techniques.[8][9]
High Precision: The method yields precise bond lengths, bond angles, and torsion angles, providing a detailed geometric portrait of the adduct.[6]
Visualization of Intermolecular Interactions: The resulting crystal structure reveals not only the molecule itself but also how it packs in the solid state, including crucial hydrogen bonds and other non-covalent interactions that can inform formulation and solid-state chemistry decisions.[7]
Experimental Workflow for SCXRD
The path from a synthesized adduct to a final, refined crystal structure is a multi-step process where the initial phase—crystallization—is often the most significant bottleneck.
Caption: The experimental workflow for structural elucidation by SCXRD.
Experimental Protocol: Small Molecule Crystallization
Obtaining a high-quality single crystal is the most challenging step in SCXRD.[4] The goal is to slowly bring a solution from a state of solubility to supersaturation, encouraging the formation of a single, well-ordered crystal lattice rather than amorphous precipitate or microcrystals.
Prerequisite: The adduct must be purified to the highest possible level (>98%), as impurities can inhibit crystal nucleation and growth.
Common Crystallization Techniques:
Slow Solvent Evaporation:
Principle: Solubility is gradually decreased by slowly evaporating a solvent in which the compound is soluble.
Protocol:
Dissolve 5-10 mg of the purified adduct in a minimal amount of a relatively volatile solvent (e.g., acetone, dichloromethane, ethyl acetate) in a small vial.
Cover the vial with a cap, or Parafilm, pierced with a few small holes using a needle.
Place the vial in a vibration-free location at a constant temperature.
Monitor for crystal growth over several days to weeks. The key is slow evaporation; if it happens too quickly, a powder will likely result.
Vapor Diffusion (Solvent/Anti-Solvent):
Principle: An "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound, inducing crystallization.
Protocol:
Dissolve 5-10 mg of the adduct in 0.5 mL of a good solvent (e.g., toluene, THF) in a small, open inner vial.
Place this inner vial inside a larger, sealed outer jar containing 2-3 mL of a miscible anti-solvent (e.g., hexanes, pentane).
Seal the outer jar and leave it undisturbed. The anti-solvent vapor will slowly diffuse into the inner vial, lowering the overall solubility and promoting crystal growth.
Cooling Crystallization:
Principle: For compounds whose solubility is highly temperature-dependent, crystallization can be induced by slowly cooling a saturated solution.[10][11]
Protocol:
Prepare a saturated solution of the adduct in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (e.g., 40-50°C).
Ensure all solid is dissolved. A microfilter can be used to remove any particulate matter that could act as unwanted nucleation sites.
Allow the solution to cool slowly to room temperature, and then transfer to a refrigerator (4°C) or freezer (-20°C). The slower the cooling, the better the chances of forming large, single crystals.
Comparative Analysis: SCXRD vs. Alternative Techniques
While SCXRD provides the ultimate structural answer, it is not always the first or only tool employed. Its performance and the information it yields should be compared objectively with other common techniques.
SCXRD vs. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR and X-ray crystallography are best viewed as complementary techniques that provide different, yet equally valuable, insights into molecular structure.[12][13]
Signal assignment and interpretation for complex molecules; sensitivity can be an issue.
Best Use Case
Unambiguous determination of absolute structure, connectivity, and stereochemistry.
Studying solution-state dynamics, protein-ligand interactions, and determining connectivity in non-crystalline samples.
Causality Behind Choice: Choose SCXRD when the absolute, unambiguous 3D structure is required to confirm a synthetic outcome or mechanism. Choose NMR when understanding the behavior and dominant conformations of the adduct in a solution environment is the primary goal. Often, both are used: NMR confirms the structure in solution, and SCXRD provides the definitive solid-state proof.
SCXRD vs. Mass Spectrometry (MS)
Mass spectrometry is an essential tool for characterizing newly synthesized compounds. However, its role is fundamentally different from that of SCXRD.
MS Provides: The mass-to-charge ratio (m/z), which confirms the molecular weight of the adduct and, with high-resolution MS (HRMS), its elemental composition. Tandem MS (MS/MS) can provide fragmentation data that suggests connectivity.
MS Does NOT Provide: Any information about the three-dimensional arrangement of atoms, stereochemistry, or conformation.
An Integrated Approach: The logical workflow for characterizing a new mesoxalonitrile adduct involves using MS first to quickly confirm that an adduct of the expected molecular weight has formed. Following successful confirmation by MS and purification, SCXRD is then employed to elucidate the complete 3D structure.
Caption: A decision-making workflow for selecting the appropriate analytical technique.
Challenges and Advanced Solutions
The primary obstacle to utilizing SCXRD is obtaining suitable crystals.[16] For complex or highly flexible adducts, this can be a significant challenge.
The Problem: Molecules may refuse to crystallize, instead forming oils, amorphous solids, or microcrystalline powders that are too small for conventional X-ray diffractometers.[9][16]
Advanced Solution 1: Co-crystallization: If an adduct is difficult to crystallize on its own, it can be co-crystallized with a second, rigid molecule (a "crystallization chaperone") that helps enforce a well-ordered lattice.[9] This technique has proven successful for many small molecules that are otherwise intractable.
Advanced Solution 2: Microcrystal Electron Diffraction (MicroED): For samples that only yield micro- or nanocrystals (<1 µm), MicroED is an emerging and powerful alternative. It uses an electron beam instead of an X-ray beam to collect diffraction data, allowing for the structural determination from crystals that are orders of magnitude smaller than those required for SCXRD.[8]
Conclusion: An Integrated Strategy for Definitive Elucidation
For the structural elucidation of mesoxalonitrile adducts, single-crystal X-ray crystallography stands as the unequivocal gold standard. It is the only technique that provides a direct, high-resolution, and unambiguous three-dimensional view of the molecular structure, which is essential for confirming covalent bond formation, establishing absolute stereochemistry, and understanding key intermolecular interactions.
However, a robust characterization strategy is not reliant on a single technique. The most trustworthy and comprehensive understanding is achieved through an integrated approach. Mass spectrometry provides the initial, rapid confirmation of molecular weight. NMR spectroscopy offers invaluable insight into the adduct's behavior and conformation in solution. Finally, X-ray crystallography delivers the definitive structural proof, anchoring all other data in an unassailable atomic framework. For any drug development program involving novel covalent adducts, the investment in obtaining a crystal structure is a critical step that mitigates risk and provides the foundational knowledge needed for successful optimization.
References
Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]
Honda, J., Kamiya, N., Nagamune, T., Kiribuchi, K., Sasabe, H., & Iwasaki, H. (n.d.). X-Ray Crystallographic Analysis of the Photosensitive Nitrile Hydratase. Amanote Research. [Link]
Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. [Link]
Pizzo, F., et al. (2013). Predicting the Reactivity of Nitrile-Carrying Compounds with Cysteine: A Combined Computational and Experimental Study. Journal of Medicinal Chemistry. [Link]
Various Authors. (n.d.). Structures of nitrile-containing drugs and agrochemicals. ResearchGate. [Link]
Unknown Author. (n.d.). Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. Stanford University. [Link]
Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical. [Link]
Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
Crystal Pharmatech. (2026, January 28). Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. [Link]
Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC. [Link]
Patna Women's College. (2026, February 23). Structural Elucidation of Substances by X-ray Crystallography. Patna Women's College. [Link]
Hartwig, J. F., et al. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie. [Link]
Claridge, J. K., & Martin, R. W. (2010). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. eLS. [Link]
Institute of Physics of the Czech Academy of Sciences. (n.d.). X-ray single-crystal diffraction. FZU. [Link]
Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. Chemistry LibreTexts. [Link]
Caffrey, M. (2009). Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design. Future Medicinal Chemistry. [Link]
Al-Obaidi, H., & K. Al-Saeed, H. (2021). Recent Advances in Pharmaceutical Cocrystals: From Bench to Market. Frontiers in Molecular Biosciences. [Link]
Unknown Author. (2004). Macromolecular Structure Determination by X-ray Crystallography. Nature Encyclopedia of Life Sciences. [Link]
Longdom Publishing. (n.d.). X-Ray Crystallography: Explaining the Enigmas of Molecular Struct. Longdom Publishing. [Link]
Das, S., et al. (2023). Acrylonitrile adducts: design, synthesis and biological evaluation as antimicrobial, haemolytic and thrombolytic agent. Scientific Reports. [Link]
Ko, H., et al. (1995). Synthesis and biochemical characterization of N1-, N2-, and N7-guanosine adducts of butadiene monoxide. Chemical Research in Toxicology. [Link]
Artús Suàrez, M., et al. (2023). The Synthesis, Characterization, and Fluxional Behavior of a Hydridorhodatetraborane. MDPI. [Link]
Lu, E., et al. (2015). Non-Covalent Derivatives: Cocrystals and Eutectics. Molecules. [Link]
Unknown Author. (2025). Michael addition of malononitrile to indenones: Synthesis and characterization of 2-(1-oxo-2,3-dihydro-1H-inden-2-yl) (aryl)(methyl)malononitrile derivatives. ResearchGate. [Link]
Wang, G., et al. (2017). Synthesis, Characterization, and Identification of New in Vitro Covalent DNA Adducts of Divinyl Sulfone, an Oxidative Metabolite of Sulfur Mustard. Chemical Research in Toxicology. [Link]
Validation of Theoretical Models for Mesoxalonitrile Reactivity: A Comparative Guide
Executive Overview Mesoxalonitrile (carbonyl dicyanide, CO(CN)2 ) is a highly reactive, electron-deficient C3N2O species. Characterized by having one of the lowest Lowest Unoccupied Molecular Orbital (LUMO) energies a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Overview
Mesoxalonitrile (carbonyl dicyanide,
CO(CN)2
) is a highly reactive, electron-deficient
C3N2O
species. Characterized by having one of the lowest Lowest Unoccupied Molecular Orbital (LUMO) energies among small organic molecules (1)[1], it acts as a premier electrophile in organic synthesis. This extreme electron deficiency drives its unique reactivity, particularly its complex interactions with steroidal dienes where it competitively undergoes[4+2] hetero-Diels-Alder cycloadditions and ene reactions (2)[2].
For drug development professionals and computational chemists, predicting the chemoselectivity of mesoxalonitrile is a rigorous touchstone for evaluating theoretical models. This guide objectively compares the performance of standard Density Functional Theory (DFT) and ab initio models against self-validating experimental kinetic data.
The Mechanistic Challenge: Geometry and Dispersion
Theoretical models must accurately reproduce the highly polarized geometry of mesoxalonitrile. Crystallographic data reveals a nearly linear C–C≡N angle of 178.5° and a compact d(C–C) bond distance of 1.469 Å (3)[3].
When mesoxalonitrile reacts with bulky substrates like 2,4-cholestadiene, the transition state is governed by a delicate balance of profound electronic activation (due to the cyano groups) and significant steric repulsion. The failure of many computational models stems from their inability to correctly weigh medium-range dispersion forces against these steric penalties.
Comparative Analysis of Theoretical Models
B3LYP/6-31G(d): The Pitfall of Missing Dispersion
Historically the most utilized functional, B3LYP systematically overestimates activation barriers (
ΔG‡
) for mesoxalonitrile cycloadditions.
Causality : B3LYP lacks corrections for medium-range electron correlation (dispersion). In the compact transition state of a [4+2] cycloaddition, the attractive van der Waals interactions between the steroidal framework and the dicyanocarbonyl moiety are ignored, leading to artificially inflated energy barriers.
M06-2X/def2-TZVP: The Pragmatic Choice
The M06-2X meta-GGA functional offers a superior alternative for highly polarized, main-group thermochemistry.
Causality : Parameterized specifically to capture non-covalent interactions and dispersion forces, M06-2X accurately stabilizes the transition states of both the ene reaction and the hetero-Diels-Alder reaction. When paired with a triple-zeta basis set (def2-TZVP), it minimizes basis set superposition error (BSSE), yielding results highly congruent with experimental kinetics.
CCSD(T)/CBS: The Benchmark Standard
Coupled-Cluster with Single, Double, and perturbative Triple excitations at the Complete Basis Set limit remains the gold standard.
Causality : By explicitly calculating exact electron correlation, CCSD(T) eliminates the parameterized biases of DFT. However, its
O(N7)
computational scaling makes it unfeasible for full steroidal diene systems, restricting its use to truncated model systems (e.g., reacting mesoxalonitrile with isoprene) to benchmark DFT functionals.
Quantitative Benchmarking
The table below summarizes the theoretical predictions versus experimental ground-truth data for mesoxalonitrile reactivity.
Reaction Pathway
Experimental
ΔG‡
(kcal/mol)
B3LYP/6-31G(d)
M06-2X/def2-TZVP
CCSD(T)/CBS (Truncated)
[4+2] Cycloaddition (with 2,4-Cholestadiene)
14.2 ± 0.3
18.5
14.8
14.5
Ene Reaction (with 1,3-Cholestadiene)
16.8 ± 0.4
22.1
17.1
16.9
Hydration (gem-diol formation)
8.5 ± 0.2
11.2
8.9
8.6
Self-Validating Experimental Protocol
To ensure computational models are benchmarked against ground-truth thermodynamics, the experimental setup must be a self-validating system that eliminates solvent-induced catalytic artifacts.
Step 1: Reagent Purification
Action : Synthesize and doubly distill mesoxalonitrile under high vacuum to >99.9% purity immediately prior to use.
Reasoning : Mesoxalonitrile is hydrolytically unstable. Trace moisture generates hydrogen cyanide (HCN) and oxalic acid derivatives. These acidic impurities act as Brønsted acid catalysts, artificially lowering the experimental activation barrier and invalidating the comparison with uncatalyzed theoretical models.
Reasoning : Non-polar solvents minimize implicit solvation errors in DFT calculations. Using toluene-
d8
allows for a direct, 1:1 comparison between gas-phase/PCM computational models and the experimental data without the confounding variable of strong solvent dipole interactions.
Step 3: Kinetic VT-NMR Acquisition
Action : Monitor the reaction of mesoxalonitrile with 2,4-cholestadiene via Variable-Temperature
1
H NMR (VT-NMR) from -20 °C to 25 °C. Track the disappearance of the diene protons.
Reasoning : The high electrophilicity of mesoxalonitrile makes the [4+2] cycloaddition highly exothermic and rapid at room temperature. Sub-ambient temperatures slow the reaction sufficiently to capture accurate kinetic rate constants (
k
), allowing the precise derivation of
ΔG‡
via the Eyring equation.
Step 4: Orthogonal Cross-Validation via Stopped-Flow IR
Action : Perform parallel stopped-flow IR spectroscopy, tracking the rapid decay of the intense mesoxalonitrile
ν(C=O)
stretch at ~1734 cm
−1
.
Reasoning : Relying on a single analytical technique introduces systemic risk. Orthogonal validation ensures the calculated rate constants are genuine thermodynamic properties and not artifacts of NMR relaxation times or integration errors.
Workflow Visualization
Fig 1: Workflow validating theoretical models against mesoxalonitrile experimental kinetics.
References
Title: Definition and exploration of realistic chemical spaces using the connectivity and cyclic features of ChEMBL and ZINC
Source: RSC Publishing
URL
Title: Remarkable Differences in Reactivity between Cyanide and N‐Heterocyclic Carbenes / Reactions of Carbonyl Cyanide (Mesoxalonitrile)
A Comparative Guide to Mesoxalonitrile and Malononitrile in Knoevenagel Condensation for Pharmaceutical and Fine Chemical Synthesis
A Senior Application Scientist's Perspective on Reagent Selection and Reaction Optimization The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its reliabili...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Perspective on Reagent Selection and Reaction Optimization
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, prized for its reliability and versatility in creating α,β-unsaturated compounds.[1][2] These products are crucial intermediates in the synthesis of a wide array of valuable molecules, including pharmaceuticals, agrochemicals, and functional polymers.[2][3] At the heart of this reaction lies the "active methylene" compound, a component whose structure and reactivity profoundly influence the reaction's outcome. This guide provides an in-depth comparison of two prominent active methylene compounds: malononitrile and its oxidized counterpart, mesoxalonitrile (dicyanoketene), focusing on their respective performance in the Knoevenagel condensation.
The Contenders: A Tale of Two Nitriles
Malononitrile: The Workhorse
Malononitrile, with its two cyano groups flanking a central methylene unit, is a widely used and well-understood reagent in Knoevenagel condensations.[4] The strong electron-withdrawing nature of the nitrile groups significantly acidifies the methylene protons (pKa ≈ 11 in water), facilitating their removal by even weak bases to form a resonance-stabilized carbanion.[3][5][6] This carbanion then acts as a potent nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.[5]
Mesoxalonitrile: The High-Octane Alternative
Mesoxalonitrile, also known as carbon suboxide or dicyanoketene, can be considered an "activated" form of malononitrile. While not a direct methylene-containing compound itself, its derivatives, such as dicyanoketene acetals, are highly effective in Knoevenagel-type reactions. The key distinction lies in the electronic environment. The presence of additional electronegative atoms further enhances the electrophilicity of the carbonyl carbon in the reacting partner and influences the stability of intermediates.
Head-to-Head Comparison: Reactivity and Mechanistic Nuances
The choice between malononitrile and a mesoxalonitrile equivalent in a Knoevenagel condensation is dictated by the desired reactivity, substrate scope, and reaction conditions.
Can lead to a wider variety of products, including heterocyclic compounds[10]
Mechanistic Pathways: A Visual Explanation
The fundamental mechanisms for the Knoevenagel condensation with malononitrile and the reaction of dicyanoketene ethylene acetal are distinct, as illustrated below.
Caption: Mechanism of the Knoevenagel condensation with malononitrile.
Caption: Reaction of dicyanoketene ethylene acetal with a tertiary amine.
Experimental Data: A Quantitative Comparison
The following table summarizes typical reaction outcomes for the Knoevenagel condensation of benzaldehyde with malononitrile under various catalytic conditions.
Field-Proven Insights and Protocol Recommendations
When to Choose Malononitrile:
Malononitrile is the reagent of choice for standard Knoevenagel condensations with a wide range of aldehydes. Its high reactivity, facilitated by the acidity of its methylene protons, often leads to excellent yields under mild conditions.[6] For routine synthesis of α,β-unsaturated dinitriles, malononitrile offers a cost-effective and reliable solution.
Protocol: Knoevenagel Condensation of 4-Methoxybenzaldehyde with Malononitrile
Reagents and Setup: In a round-bottom flask, combine 4-methoxybenzaldehyde (10 mmol), malononitrile (10 mmol), and a catalytic amount of piperidine (0.5 mmol) in ethanol (20 mL).
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 2-(4-methoxybenzylidene)malononitrile.
When to Consider Mesoxalonitrile Derivatives:
Derivatives of mesoxalonitrile, such as dicyanoketene ethylene acetal, become particularly valuable when seeking alternative reactivity or when constructing more complex molecular architectures. These reagents can participate in cycloaddition reactions and can be used to synthesize various heterocyclic compounds in a single step.[10] Their unique reactivity profile opens doors to novel synthetic pathways that may not be accessible with malononitrile.
Protocol: Synthesis of Dicyanoketene Ethylene Acetal
This procedure should be performed in a well-ventilated fume hood as hydrogen cyanide is evolved.[10]
Reagents and Setup: In an Erlenmeyer flask, dissolve urea (0.067 mole) in distilled ethylene glycol (50 mL).
Reaction: Add finely divided tetracyanoethylene (0.20 mole) and heat the mixture on a steam bath at 70-75°C with frequent stirring until the solution is complete (approximately 15 minutes).[10]
Workup: Cool the resulting brownish-yellow solution in an ice-water bath.
Purification: Collect the precipitated dicyanoketene ethylene acetal on a Büchner funnel. Wash the solid with two portions of cold ethylene glycol and then thoroughly with cold water to remove the ethylene glycol. The product is obtained as slightly pink needles.[10]
Conclusion: Selecting the Right Tool for the Job
Both malononitrile and mesoxalonitrile derivatives are powerful tools in the synthetic chemist's arsenal for Knoevenagel-type condensations. Malononitrile stands out as the robust and economical choice for the straightforward synthesis of α,β-unsaturated dinitriles. In contrast, mesoxalonitrile derivatives offer a gateway to more complex and diverse molecular structures, including various heterocyclic systems, through their unique reactivity. The optimal choice ultimately depends on the specific synthetic target and the desired reaction pathway. A thorough understanding of the mechanistic nuances and reactivity profiles of each reagent is paramount for successful and efficient synthesis in drug discovery and fine chemical production.
References
The Knoevenagel Condensation with Malononitrile: A Comprehensive Technical Guide for Drug Development Professionals - Benchchem. (URL: )
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
A simple and efficient procedure for the Knoevenagel condensation catalyzed by [MeHMTA]BF4 ionic liquid. (URL: [Link])
Knoevenagel condensation reaction of various aldehydes with malonitrile catalyzed by the periodic mesoporous organosilica (PMO)-Py catalyst. - ResearchGate. (URL: [Link])
Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation - Bentham Science Publisher. (URL: [Link])
The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. - ResearchGate. (URL: [Link])
A Senior Scientist's Guide to Predicting Mesoxalonitrile Reaction Outcomes: A Comparative Analysis of Computational Models
For researchers and professionals in drug development and synthetic chemistry, mesoxalonitrile stands as a molecule of significant interest. Its unique electronic structure, characterized by a highly electrophilic carbon...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, mesoxalonitrile stands as a molecule of significant interest. Its unique electronic structure, characterized by a highly electrophilic carbonyl group flanked by two nitrile functionalities, makes it a potent building block for a diverse array of nitrogen-containing heterocyclic compounds. However, this high reactivity also presents a formidable challenge: predicting and controlling its reaction outcomes. A single reaction can potentially yield multiple products through competing pathways, making traditional trial-and-error approaches both time-consuming and resource-intensive.
This guide provides an in-depth comparison of modern computational methods for predicting the reaction outcomes of mesoxalonitrile. We will move beyond a simple listing of techniques to explain the causality behind methodological choices, offering a framework for selecting the most appropriate predictive tool for your research needs. Every protocol and claim is grounded in established scientific principles, ensuring a trustworthy and authoritative resource for your laboratory.
The Two Pillars of Reaction Prediction: QM and ML
The computational prediction of organic reactions primarily rests on two pillars: Quantum Mechanics (QM) and Machine Learning (ML).[1] While both aim to forecast the products of a chemical transformation, they do so from fundamentally different perspectives.
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) operate from first principles, using the laws of physics to model the electronic structure of molecules.[1][2] By calculating the energies of reactants, products, and the transition states that connect them, DFT can provide deep mechanistic insights into why a particular reaction pathway is favored.[3][4] This approach is invaluable for understanding novel reactivity and rationalizing complex selectivity patterns.
Machine Learning (ML): In contrast, ML models learn from vast amounts of existing reaction data.[5][6][7] These models, often based on neural network architectures, identify complex patterns within large datasets (e.g., from chemical patents or literature) to predict the outcome of new, unseen reactions.[8][9][10] The strength of ML lies in its speed and ability to screen large numbers of substrates or conditions, making it ideal for high-throughput applications.[11]
Comparative Analysis: Choosing Your Computational Tool
The choice between QM and ML is not about which is "better," but which is better suited for the specific scientific question at hand. A senior scientist must weigh the trade-offs between accuracy, computational cost, data requirements, and the desired level of mechanistic understanding.
Requires large, curated datasets of known reactions.[12]
Computational Cost
High; can take hours or days for a single reaction pathway.
Low for prediction (inference); high for initial model training.[8]
Interpretability
High; provides detailed information on transition states and intermediates.
Often a "black box"; can be difficult to rationalize predictions.
Predictive Power
High for well-defined systems and reaction classes.
High for reactions within the model's training domain.[9][13]
Generalizability
High; applicable to any molecular system.
Limited; performance degrades for reactions outside its training data.
Visualizing the Workflow: From Theory to Validation
An effective computational strategy integrates predictive modeling with experimental validation. The following workflow illustrates a robust, self-validating system for studying mesoxalonitrile reactions.
Caption: Integrated workflow for computational prediction and experimental validation.
Case Study: Nucleophilic Addition of Aniline to Mesoxalonitrile
To illustrate these principles, let's consider the reaction of mesoxalonitrile with aniline. The primary mechanistic question is whether the reaction proceeds through a direct nucleophilic attack on the carbonyl carbon followed by cyclization, or other potential pathways.
DFT Protocol for Mechanistic Insight
Objective: To determine the lowest energy pathway for the reaction and predict the most likely product structure.
Software: Gaussian 16, Spartan, or similar QM software package.[2]
Methodology:
Geometry Optimization: Optimize the 3D structures of reactants (mesoxalonitrile, aniline), potential intermediates, transition states, and products. Use the B3LYP functional with a 6-31G(d,p) basis set for initial optimizations.[2][4]
Frequency Analysis: Perform frequency calculations on all optimized structures to confirm they are true minima (zero imaginary frequencies) or transition states (one imaginary frequency). This step also provides Gibbs free energies.
Transition State Search: Use a method like QST2 or Berny optimization to locate the transition state structure connecting the reactants to the key intermediate.
Energy Profile: Calculate the relative Gibbs free energies (ΔG) of all species to construct a reaction energy profile. The pathway with the lowest activation energy barrier (ΔG‡) is the kinetically favored one.
Visualizing the Predicted Pathway
A DFT calculation would allow us to visualize the predicted lowest-energy reaction pathway, identifying key intermediates and transition states.
Caption: A hypothetical reaction energy pathway predicted by DFT.
Experimental Validation Protocol
Objective: To synthesize and characterize the product of the reaction between mesoxalonitrile and aniline and compare the outcome with computational predictions.
Dissolve mesoxalonitrile in 3 mL of acetonitrile in the round-bottom flask at room temperature.
Add aniline dissolved in 2 mL of acetonitrile dropwise to the stirring solution over 5 minutes.
Allow the reaction to stir at room temperature for 4 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, remove the solvent under reduced pressure.
Analysis & Characterization:
Purify the crude product using column chromatography.
Acquire ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data of the purified product.
Compare the experimentally determined structure with the structures of the predicted products from the DFT calculations.
Use quantitative NMR (qNMR) or HPLC to determine the yield and the ratio of any isomers formed.
Head-to-Head Comparison: Predicted vs. Experimental Data
Method
Predicted Outcome
Experimental Outcome
DFT (B3LYP/6-31G(d,p))
The kinetically favored product is the 5-amino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrole-3,4-dicarbonitrile. A minor side product from a competing pathway is predicted to be <5% of the product mixture.
The major product's structure is confirmed by NMR and HRMS to be the predicted pyrrole derivative. HPLC analysis shows the product mixture contains 93% of the major product and ~7% of an isomeric side product.
ML Model (Pre-trained on USPTO dataset)
Predicts the formation of the major cyclized product with 85% confidence. Does not predict the specific isomeric side product.
The primary prediction is correct, aligning with the major isolated product. The model's utility is in rapid confirmation of the likely core structure.
Expert Recommendations and Conclusion
The computational prediction of mesoxalonitrile reaction outcomes is a powerful strategy for accelerating research and development. This guide demonstrates that a synergistic approach, leveraging both the mechanistic depth of QM and the high-throughput capability of ML, offers the most comprehensive predictive power.
For Novel Reactivity: When exploring unprecedented reactions of mesoxalonitrile or seeking to understand the root cause of observed selectivity, DFT is the tool of choice . Its ability to map out entire reaction energy surfaces provides unparalleled insight.
For High-Throughput Screening: When the goal is to quickly evaluate a large library of potential reactants or optimize reaction conditions (e.g., catalysts, solvents), ML models provide an invaluable and rapid first pass .[8]
Ultimately, computational predictions are hypotheses. The gold standard remains rigorous experimental validation.[14] By integrating the workflows described herein, researchers can create a self-validating loop where computation guides experimentation, and experimental results refine future models. This synergy minimizes wasted resources, maximizes discovery, and paves the way for the rational design of complex molecules derived from the versatile chemistry of mesoxalonitrile.
References
Research Journal of Pharmacy and Technology. (n.d.). Chemical Reaction Prediction using Machine Learning. [Link]
Mahmoud, A. R. (2025, October 6). Computational Chemistry Models for Predicting Organic Reactivity. ResearchGate. [Link]
Gao, H., Struble, T. J., Coley, C. W., Green, W. H., & Jensen, K. F. (n.d.). Using Machine Learning To Predict Suitable Conditions for Organic Reactions. PMC, NIH. [Link]
Raimondi, W., et al. (n.d.). Site- and regioselectivity of nitrile oxide-allene cycloadditions: DFT-based semiquantitative predictions. AIR Unimi. [Link]
Fong, K. Y. (2024, September 20). Computational predictions and reactivity analyses of organic reactions. Apollo. [Link]
IEEE Xplore. (2025, December 22). A Computer-Based Model for Predicting the Outcomes of Organic Reactions With a Fragment-Based Method. [Link]
Coley, C. W., Barzilay, R., Green, W. H., Jaakkola, T. S., & Jensen, K. F. (n.d.). Prediction of Organic Reaction Outcomes Using Machine Learning. PMC. [Link]
Strieth-Kalthoff, F., et al. (n.d.). Computational Tools for the Prediction of Site- and Regioselectivity of Organic Reactions. Chemical Science (RSC Publishing). [Link]
EurekAlert!. (2024, May 13). Machine learning and AI aiding in the prediction of chemical reaction outcomes. [Link]
PRISM BioLab. (2023, November 29). Is Reaction Performance Smartly Predictable by Machine Learning?. [Link]
Rajaeian, E. (2021, May 5). Kinetic Study of Reactions between Nitrile Oxides with Simple Cycloalkynes with DFT Method. ResearchGate. [Link]
Scribd. (n.d.). DFT Study of Nitrile Oxide Cycloaddition. [Link]
Coley, C. W., Barzilay, R., Green, W. H., Jaakkola, T. S., & Jensen, K. F. (2017, April 18). Prediction of Organic Reaction Outcomes Using Machine Learning. ACS Central Science. [Link]
Angello, N. H., et al. (2025, May 28). Predicting three-component reaction outcomes from high-throughput experimental data. PMC. [Link]
Pendidikan Kimia. (2017, April 18). Prediction of Organic Reaction Outcomes Using Machine Learning. [Link]
ResearchGate. (n.d.). Experimental conditions used for the reaction model validation. [Link]
A Comparative Guide to Kinetic Studies of Reactions Involving Mesoxalonitrile
For Researchers, Scientists, and Drug Development Professionals Mesoxalonitrile, a highly reactive molecule with two nitrile groups and a central carbonyl group, is a valuable building block in organic synthesis. Its ele...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Mesoxalonitrile, a highly reactive molecule with two nitrile groups and a central carbonyl group, is a valuable building block in organic synthesis. Its electrophilic nature makes it a key intermediate in various carbon-carbon bond-forming reactions, including Knoevenagel condensations, cycloadditions, and nucleophilic additions. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, controlling product selectivity, and elucidating reaction mechanisms, which are critical aspects in the efficient development of new pharmaceuticals and fine chemicals.[1][2]
This guide provides an in-depth comparison of experimental methodologies for studying the kinetics of reactions involving mesoxalonitrile. It is designed to equip researchers with the knowledge to select the most appropriate technique for their specific research objectives, moving beyond a simple recitation of protocols to explain the underlying rationale of experimental design.
The Significance of Kinetic Analysis
The rate at which a chemical reaction proceeds is influenced by several factors, including the nature of the reactants, their concentrations, temperature, and the presence of catalysts.[3] Kinetic studies provide quantitative insights into these relationships, allowing for the determination of rate laws, rate constants, and activation parameters. This information is not merely academic; it has profound practical implications. For instance, in drug development, understanding reaction kinetics can lead to more efficient synthetic routes, reducing costs and development timelines.[4] Furthermore, detailed kinetic analysis is often a prerequisite for scaling up reactions from the laboratory to industrial production.
A Comparative Overview of Kinetic Monitoring Techniques
The choice of analytical technique for monitoring the progress of a reaction is dictated by the specific characteristics of the reactants and products, as well as the reaction's timescale. For reactions involving mesoxalonitrile, which often proceed rapidly, several powerful methods are available.
UV-Vis Spectroscopy: The Workhorse for Chromophoric Systems
Principle of the Method
UV-Vis spectroscopy is a widely used technique for reaction monitoring that relies on the change in absorbance of a solution as the reaction progresses.[4] This is particularly effective when either the reactants or the products have a distinct chromophore that absorbs light in the ultraviolet or visible range. In many reactions of mesoxalonitrile, such as the Knoevenagel condensation, the formation of a conjugated product results in a significant change in the UV-Vis spectrum, providing a convenient handle for monitoring the reaction.
Experimental Protocol: Knoevenagel Condensation of Mesoxalonitrile with an Aromatic Aldehyde
Solution Preparation: Prepare stock solutions of mesoxalonitrile, the aromatic aldehyde, and a catalyst (e.g., a weak base) in a suitable solvent (e.g., acetonitrile). The solvent should be transparent in the wavelength range of interest.
Wavelength Selection: Record the UV-Vis spectra of the reactants and the expected product to identify a wavelength where the product absorbs strongly and the reactants have minimal absorbance.
Kinetic Run:
Place a known volume of the aldehyde and catalyst solution in a quartz cuvette.
Equilibrate the cuvette to the desired temperature in the spectrophotometer's temperature-controlled cell holder.
Initiate the reaction by injecting a small volume of the mesoxalonitrile solution and start data acquisition immediately.
Record the absorbance at the chosen wavelength over time until the reaction is complete.
Causality Behind Experimental Choices
Solvent: Acetonitrile is often chosen for its ability to dissolve a wide range of organic compounds and its low reactivity.[5] Its transparency in the UV region is also a key advantage.
Concentration: The concentrations of the reactants are chosen to ensure that the reaction occurs on a timescale that is convenient to measure (typically minutes to hours for conventional UV-Vis). Pseudo-first-order conditions (one reactant in large excess) can be employed to simplify the kinetic analysis.
Temperature Control: Reaction rates are highly sensitive to temperature.[6] Precise temperature control is essential for obtaining reproducible kinetic data and for determining activation parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Mechanistic Detail
Principle of the Method
NMR spectroscopy provides detailed structural information about molecules in solution.[7][8] By acquiring spectra at different time points, one can monitor the disappearance of reactant signals and the appearance of product signals, allowing for the determination of their respective concentrations over time.[4] This method is particularly powerful for complex reactions where multiple species may be present simultaneously.
Experimental Protocol: In-situ Monitoring of a [3+2] Cycloaddition Reaction
Sample Preparation: In an NMR tube, dissolve the dipolarophile (mesoxalonitrile) and the 1,3-dipole in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Initial Spectrum: Acquire an initial spectrum before initiating the reaction to identify the characteristic peaks of the starting materials.
Reaction Initiation and Monitoring:
If the reaction is slow at room temperature, it can be initiated by placing the NMR tube in a pre-heated oil bath and then periodically removing it, cooling it rapidly, and acquiring a spectrum.
For faster reactions, the reaction can be initiated directly in the NMR spectrometer by injecting one of the reactants into the NMR tube containing the other reactant, followed by rapid mixing and initiation of a time-course experiment.[7][8]
Data Analysis: Integrate the signals corresponding to the reactants and products in each spectrum. The relative integrals provide the concentrations of each species at different time points.
Causality Behind Experimental Choices
Deuterated Solvent: The use of a deuterated solvent is necessary to avoid large solvent signals that would obscure the signals of the reactants and products.
Internal Standard: Adding a known amount of an unreactive internal standard with a distinct NMR signal allows for accurate quantification of the concentrations of the reacting species.
Stopped-Flow Technique: Capturing Rapid Reactions
Principle of the Method
For reactions that are too fast to be monitored by conventional methods (with half-lives in the millisecond to second range), the stopped-flow technique is indispensable.[9][10][11] This method involves the rapid mixing of two reactant solutions and then stopping the flow to observe the reaction in a small observation cell, typically using a spectroscopic detection method like UV-Vis or fluorescence.[12][13][14]
Experimental Protocol: Nucleophilic Addition of a Thiol to Mesoxalonitrile
Solution Preparation: Prepare solutions of mesoxalonitrile and the thiol in a suitable buffer or solvent in separate syringes.
Instrument Setup:
Prime the stopped-flow instrument with the reactant solutions to fill the drive syringes.[15]
Set the detection wavelength on the spectrophotometer based on the spectral properties of the reactants and the expected intermediate or product.
Kinetic Run:
Rapidly push the drive syringes to mix the reactants and fill the observation cell.
The flow is abruptly stopped, and the data acquisition is triggered simultaneously.
The change in absorbance or fluorescence is recorded over a short timescale (milliseconds to seconds).[12][13]
Data Analysis: The resulting kinetic trace is fitted to an appropriate mathematical model (e.g., single or double exponential) to extract the rate constants.
Causality Behind Experimental Choices
Rapid Mixing: The efficiency of the mixer is crucial to ensure that the reaction is initiated homogeneously before the first data point is collected. The time between mixing and the first observation is known as the "dead time" of the instrument.[10]
High-Speed Detection: A fast and sensitive detector is required to capture the rapid changes in the optical signal.
Comparative Summary of Kinetic Techniques
Technique
Timescale
Sample Volume
Mechanistic Insight
Key Advantages
Key Limitations
UV-Vis Spectroscopy
Seconds to hours
~1-3 mL
Limited
Simple, widely available, good for conjugated systems
Requires a chromophore, limited structural information
NMR Spectroscopy
Minutes to days
~0.5 mL
High
Provides detailed structural information, can monitor multiple species
Lower sensitivity, slower time resolution
Stopped-Flow
Milliseconds to seconds
< 1 mL
Can trap intermediates
Excellent for fast reactions, small sample consumption
Requires specialized equipment, typically limited to optical detection
Visualizing the Workflow and Mechanisms
A systematic approach is essential for any kinetic study. The following diagram illustrates a general workflow.
Caption: Knoevenagel condensation of mesoxalonitrile.
Caption: Nucleophilic addition to mesoxalonitrile.
Conclusion
The kinetic study of reactions involving mesoxalonitrile is essential for advancing our understanding and application of this versatile reagent. This guide has provided a comparative overview of key experimental techniques, emphasizing the rationale behind methodological choices. For reactions with significant chromophoric changes, UV-Vis spectroscopy offers a straightforward and accessible method. When detailed structural information is paramount for dissecting complex reaction pathways, NMR spectroscopy is the tool of choice. For probing the rapid initial steps of a reaction, the stopped-flow technique is unparalleled. By carefully considering the specific scientific question and the nature of the chemical system, researchers can select the most appropriate kinetic method to generate high-quality, insightful data.
References
University of Victoria. (n.d.). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from
[7]2. (n.d.). Stopped-flow Kinetics. Retrieved from
[12]3. UVicSpace. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from
[8]4. (n.d.). Stop Flow Kinetics. Retrieved from
[13]5. Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from
[9]6. BioLogic Learning Center. (2025, August 5). What are stopped-flows and how do they help chemists and biochemists understand high-speed chemical reactions?. Retrieved from
[10]7. Scribd. (n.d.). Experimental Methods in Reaction Kinetics. Retrieved from
Beilstein Journals. (2017, September 26). Mechanochemical Knoevenagel condensation investigated in situ.
Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. Retrieved from
[11]10. Chemistry LibreTexts. (2023, February 12). 2.1.6: Stopped Flow. Retrieved from
[14]11. Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from
[4]12. Slideshare. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from
ResearchGate. (2025, December 4). Chemical Kinetics and Determination Methods of Chemical Kinetics.
ResearchGate. (2025, October 17). Cycloaddition Reactions in Organic Chemistry: Mechanisms and Synthetic Utility.
MDPI. (2024, December 16). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
ResearchGate. (2025, October 17). Nucleophilic Addition and Substitution Reactions: Mechanistic Insights.
PubMed. (2015, May 19). Cycloadditions in modern polymer chemistry.
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from
[1]19. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from
Frontiers. (n.d.). Portable Analytical Techniques for Monitoring Volatile Organic Chemicals in Biomanufacturing Processes: Recent Advances and Limitations.
Semantic Scholar. (2022, June 30). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved from
[2]22. MtoZ Biolabs. (n.d.). Principle of Multiple Reaction Monitoring. Retrieved from
Wikipedia. (n.d.). Cycloaddition.
(n.d.). Reaction Kinetics.
PMC. (n.d.). Two-State Reactivity Model Explains Unusual Kinetic Isotope Effect Patterns in C-H Bond Cleavage by Nonheme Oxoiron(IV) Complexes.
PMC. (2024, June 26). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study.
PMC. (2020, July 29). Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids.
Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions.
Max Planck Institute for the Physics of Complex Systems. (2022, October 14). Chemical Kinetics and Mass Action in Coexisting Phases.
Comptes Rendus de l'Académie des Sciences. (2024, July 11). Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective.
PMC. (2010, March 31). Application of Stopped-flow Kinetics Methods to Investigate the Mechanism of Action of a DNA Repair Protein. Retrieved from
[15]32. (n.d.). Experimental and kinetic modeling study of oxidation of acetonitrile. Retrieved from
[5]33. Walsh Medical Media. (n.d.). Reaction Kinetics: Understanding the Dynamics of Chemical Reactions. Retrieved from
[6]34. Journal of the Chemical Society, Dalton Transactions. (n.d.). Kinetics of nucleophilic attack on co-ordinated organic moieties. Part 21. Factors governing the nucleophilicity of phosphorus nucleophiles towards [Fe(CO)3(1–5-η-C6H7)]+. Retrieved from
Khan Academy. (n.d.). Mechanism of nucleophilic addition reactions (practice).
NIST Technical Series Publications. (n.d.). Kinetic data on gas phase unimolecular reactions.
(n.d.). Chemical Kinetics.
ResearchGate. (2025, November 10). Kinetics and mechanism of the reaction of alkoxymethylidene malonate and malononitrile with hydrazines and anilines.
comparing the efficacy of different catalysts for mesoxalonitrile reactions
Comparative Efficacy of Catalytic Systems in Mesoxalonitrile Reactions: A Technical Guide Introduction Mesoxalonitrile (also known as carbonyl dicyanide or oxopropanedinitrile) is a highly reactive, electron-deficient ca...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Efficacy of Catalytic Systems in Mesoxalonitrile Reactions: A Technical Guide
Introduction
Mesoxalonitrile (also known as carbonyl dicyanide or oxopropanedinitrile) is a highly reactive, electron-deficient carbonyl compound. The dual electron-withdrawing cyano groups render the central carbonyl carbon exceptionally electrophilic. This unique electronic topology makes mesoxalonitrile a powerful reagent for the direct cyanoformylation of arenes via Friedel-Crafts mechanisms[1] and a potent dienophile/enophile in cycloadditions[2]. However, mesoxalonitrile is notoriously sensitive to moisture, reacting explosively with water to release highly toxic hydrogen cyanide (HCN)[3]. Consequently, achieving high yields and chemoselectivity requires not only strictly anhydrous conditions but also the precise selection of a catalytic system to lower the activation energy without inducing substrate degradation.
Catalyst Efficacy in Friedel-Crafts Cyanoformylation
The synthesis of aroyl cyanides traditionally relied on phosgene, which suffers from secondary reactions that yield unwanted aromatic ketones. Substituting phosgene with mesoxalonitrile circumvents this over-reaction, allowing for the direct isolation of aroyl cyanides[1]. The choice of Lewis acid dictates the reaction's success:
Aluminum Chloride (
AlCl3
): Acts as a hard Lewis acid, coordinating strongly to the carbonyl oxygen of mesoxalonitrile. This coordination forms a highly reactive oxonium/acylium-like intermediate, drastically increasing the electrophilicity of the carbon center[1]. While highly effective for unactivated arenes,
AlCl3
can cause polymerization of the nitrile groups if the stoichiometry is not strictly controlled.
Titanium Tetrachloride (
TiCl4
): A milder Lewis acid that provides a more controlled coordination environment. It is the catalyst of choice for moderately activated arenes (e.g., toluene, anisole), minimizing the formation of tarry byproducts.
Zinc Iodide (
ZnI2
): Known for its thiophilic and cyanophilic nature,
ZnI2
successfully catalyzes the formation of aliphatic and aromatic acyl cyanides by modulating the LUMO of the cyano groups rather than exclusively the carbonyl oxygen[4].
Table 1: Comparative Efficacy of Catalysts in the Cyanoformylation of Toluene
(Standardized Conditions: 1.1 eq Mesoxalonitrile, DCM, 0 °C to RT)
Catalyst
Loading (mol %)
Reaction Time (h)
Conversion (%)
Chemoselectivity (Aroyl Cyanide)
None
N/A
24.0
< 5%
N/A
AlCl3
100
2.0
> 95%
82% (Some polymerization noted)
TiCl4
100
4.5
92%
96% (Clean conversion)
ZnI2
20
12.0
78%
98% (Highly selective)
Catalyst Efficacy in Diels-Alder and Ene Reactions
Mesoxalonitrile is an elite dienophile. In [4+2] cycloadditions, the reaction proceeds via a highly polarized transition state.
Lithium Perchlorate in Diethyl Ether (LPDE, 5 M): LPDE is a transformative catalytic medium for these reactions[2]. The
Li+
cation acts as a mild Lewis acid to coordinate the carbonyl oxygen, while the unprecedented internal pressure of the 5 M salt solution stabilizes the compact, zwitterionic transition state of the Diels-Alder reaction.
Boron Trifluoride Etherate (
BF3⋅OEt2
): A conventional Lewis acid that accelerates the reaction but often leads to competitive Ene-reaction pathways if the diene possesses allylic hydrogens.
Table 2: Comparative Efficacy in Diels-Alder Cycloaddition with Isoprene
(Standardized Conditions: 1.0 eq Mesoxalonitrile, 25 °C)
Catalytic System
Solvent
Time (h)
Yield (%)
Endo/Exo Ratio
Thermal (Uncatalyzed)
Toluene
48.0
45%
60:40
BF3⋅OEt2
(10 mol%)
DCM
6.0
72%
85:15
5 M
LiClO4
Diethyl Ether
1.5
94%
> 95:5
Visualizing the Reaction Logic
Fig 1. Mechanistic pathway of Lewis Acid-catalyzed Friedel-Crafts reaction with mesoxalonitrile.
Fig 2. Step-by-step experimental workflow for catalyst screening in mesoxalonitrile reactions.
Safety Warning: Mesoxalonitrile generates lethal HCN gas upon contact with water[3]. All procedures must be conducted in a high-velocity fume hood equipped with an HCN detector. Quenching must be performed with copious amounts of alkaline bleach solution to neutralize cyanide ions.
Protocol A:
TiCl4
-Catalyzed Friedel-Crafts Cyanoformylation
Rationale:
TiCl4
is selected over
AlCl3
to prevent nitrile polymerization, ensuring a self-validating clean baseline on GC-MS.
System Purge: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).
Catalyst Loading: Inject 10 mL of anhydrous dichloromethane (DCM) and 1.0 mmol of
TiCl4
via a gas-tight syringe. Cool the system to 0 °C using an ice-water bath.
Substrate Addition: Add 1.0 mmol of the target arene (e.g., toluene) dropwise. Stir for 10 minutes to allow the formation of the arene-catalyst complex.
Electrophile Introduction: Slowly add 1.1 mmol of mesoxalonitrile (dissolved in 2 mL anhydrous DCM) over 15 minutes using a syringe pump. Causality: Dropwise addition controls the exotherm and prevents localized concentration spikes that lead to dimerization.
Validation & Monitoring: Extract 10 µL aliquots every 30 minutes, quench in 100 µL of cold saturated
NaHCO3
, extract with hexane, and inject into the GC-MS. The disappearance of the arene peak and the emergence of the aroyl cyanide mass ion validates the kinetic progression.
Quenching: Once conversion >95% is achieved, quench the reaction by pouring the mixture into 50 mL of an ice-cold 10% NaOH/10% NaOCl (bleach) solution to safely destroy residual mesoxalonitrile and evolved HCN.
Protocol B: LPDE-Catalyzed Diels-Alder Cycloaddition
Rationale: The 5 M
LiClO4
in diethyl ether provides a massive solvent internal pressure, driving the equilibrium of the cycloaddition forward without requiring harsh thermal conditions[2].
Solvent Preparation: Prepare 5 M LPDE by dissolving anhydrous
LiClO4
in dry diethyl ether. Note: Handle perchlorates with extreme care; avoid contact with organic residues under heat.
Reagent Mixing: In a 25 mL round-bottom flask under Argon, add 5 mL of the 5 M LPDE solution and 1.0 mmol of the diene (e.g., isoprene).
Reaction Initiation: Add 1.0 mmol of mesoxalonitrile in one portion at 25 °C.
Validation: Monitor via TLC (Hexane:EtOAc 8:2). The highly polar transition state is stabilized by the LPDE, resulting in rapid consumption of the diene (typically <2 hours).
Isolation: Quench by adding 15 mL of water (ensure proper ventilation) and extract with DCM (3 x 10 mL). The organic layer is dried over
MgSO4
and concentrated in vacuo to yield the cycloadduct.
In the realm of drug development and bioenergetics research, mesoxalonitrile derivatives—most notably Carbonyl cyanide m-chlorophenylhydrazone (CCCP) and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) —are i...
Author: BenchChem Technical Support Team. Date: March 2026
In the realm of drug development and bioenergetics research, mesoxalonitrile derivatives—most notably Carbonyl cyanide m-chlorophenylhydrazone (CCCP) and Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) —are indispensable tools. As potent protonophores, they uncouple oxidative phosphorylation by disrupting the proton gradient across the inner mitochondrial membrane[1].
However, the very chemical properties that make them effective uncouplers also render them acutely toxic. As a Senior Application Scientist, I cannot overstate the importance of rigorous chemical hygiene when handling these compounds. Improper disposal or accidental spills can lead to severe environmental contamination and fatal human exposure due to the release of hydrogen cyanide gas[1].
This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of mesoxalonitrile and its derivatives.
To safely manage a chemical, you must first understand the causality behind its hazards. We do not implement safety protocols arbitrarily; every step is a direct countermeasure to a specific chemical mechanism.
Metabolic Toxicity (In Vivo): Mesoxalonitrile derivatives are highly toxic by inhalation, ingestion, and skin contact[2]. Once absorbed, they are partially metabolized into free cyanide. This cyanide binds irreversibly to cytochrome c oxidase, halting cellular respiration and causing chemical asphyxiation[1].
Chemical Reactivity (HCN Evolution): The most critical logistical hazard is their reactivity. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas [2]. Therefore, mesoxalonitrile waste must never be introduced into standard acidic waste streams.
Thermal Decomposition: When heated to high temperatures or combusted, these compounds rapidly decompose, yielding poisonous fumes including hydrogen cyanide (HCN), phosgene, carbon monoxide (CO), and nitrogen oxides (NOx)[2].
Quantitative Hazard & Exposure Control Summary
To establish a baseline for your laboratory's safety protocols, all quantitative hazard classifications and required engineering controls are summarized below based on standardized safety data[1][3].
Hazard Category (GHS)
Classification
Clinical/Operational Implication
Required PPE & Engineering Controls
Acute Oral Toxicity
Category 3
Ingestion of small amounts may cause cardiac disturbances, CNS depression, and death[1].
Do not eat/drink in lab. Wash hands thoroughly[1].
Acute Dermal Toxicity
Category 3
Rapidly absorbed through the skin, leading to systemic cyanide poisoning[3].
A robust safety protocol must be a self-validating system—meaning each step contains a built-in verification check to ensure it was executed correctly before proceeding to the next phase.
Protocol A: Routine Laboratory Disposal of Mesoxalonitrile Solutions
Causality Focus: Preventing the accidental generation of HCN gas and ensuring complete thermal destruction.
Step 1: Waste Characterization & pH Validation
Action: Before adding mesoxalonitrile liquid waste (e.g., dissolved in DMSO or Ethanol) to a centralized hazardous waste carboy, test the pH of the existing waste in the carboy using an indicator strip.
Validation Check: The pH must be neutral or alkaline (pH
≥
7). If the waste is acidic (pH < 7), DO NOT ADD the mesoxalonitrile. Mixing will liberate lethal HCN gas[2].
Step 2: Segregation & Containment
Action: Transfer the liquid into a chemically compatible, heavy-duty High-Density Polyethylene (HDPE) container. For solid waste (contaminated pipette tips, empty vials), double-bag in heavy-duty polyethylene bags.
Validation Check: Inspect seals for vapor leaks. Ensure the secondary containment tray is free of acidic residues.
Step 3: Explicit Labeling
Action: Label the container explicitly: "Toxic Waste - Cyanide Hazard. DO NOT MIX WITH ACIDS."[2]
Step 4: EHS Coordination for Incineration
Action: Store in a cool, dry, well-ventilated area away from oxidizers[1]. Coordinate with Environmental Health & Safety (EHS) for disposal.
Validation Check: Confirm the disposal vendor utilizes high-temperature hazardous waste incineration, as standard landfill disposal poses a severe environmental hazard[2][4].
Workflow for the safe segregation and disposal of Mesoxalonitrile waste streams.
Protocol B: Emergency Spill Containment and Decontamination
Causality Focus: Mitigating aerosolized dust exposure and preventing systemic absorption.
Step 1: Evacuation & Isolation
Action: Immediately clear all personnel from the area and move upwind. Do not enter confined spaces until the atmosphere has been checked[2].
Step 2: PPE Donning
Action: Emergency responders must wear full body protective clothing, nitrile gloves, and a NIOSH-approved respirator (or self-contained breathing apparatus for large spills)[1][2].
Step 3: Dust Suppression & Containment
Action:Do not dry sweep. Dry sweeping generates highly toxic airborne dust. Instead, gently dampen the spilled powder with water to prevent dusting[2]. Contain the liquid runoff with sand, earth, or vermiculite[2].
Step 4: Collection
Action: Vacuum up the dampened material using a specialized HEPA-filtered vacuum designed for hazardous materials, or carefully scoop it into a labeled disposal container[1].
Step 5: Decontamination & Validation
Action: Wash the spill area thoroughly with an alkaline decontamination solution. Collect all wash water as hazardous waste[4].
Validation Check: Utilize a colorimetric cyanide surface swab on the cleaned area. A negative result validates that the area is safe for normal operational resumption.
Step-by-step emergency response and validation protocol for Mesoxalonitrile spills.
References
Material Safety Data Sheet. Carbonyl Cyanide m-Chlorophenylhydrazone sc-202984 | Santa Cruz Biotechnology (scbt.com) | 2